molecular formula C15H10O6 B12375795 Alternaphenol B2

Alternaphenol B2

Cat. No.: B12375795
M. Wt: 286.24 g/mol
InChI Key: DRYPZOKPNCFFCI-UHFFFAOYSA-N
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Description

Alternaphenol B2 is a useful research compound. Its molecular formula is C15H10O6 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,10-dihydroxy-3-(hydroxymethyl)benzo[c][1]benzoxepine-6,11-dione

InChI

InChI=1S/C15H10O6/c16-6-7-4-10(18)13-11(5-7)21-15(20)8-2-1-3-9(17)12(8)14(13)19/h1-5,16-18H,6H2

InChI Key

DRYPZOKPNCFFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3OC2=O)CO)O

Origin of Product

United States

Foundational & Exploratory

Alternaphenol B2: A Novel Aromatic Polyketide from the Marine Fungus Parengyodontium album

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Isolation, and Characterization of a Promising IDH1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless pursuit of novel therapeutic agents has led researchers to explore unique ecological niches, such as the marine environment. This whitepaper details the discovery and isolation of Alternaphenol B2, a new aromatic polyketide, from the coral-derived fungus Parengyodontium album (strain SCSIO SX7W11).[1][2][3] this compound has been identified as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme, a key target in cancer therapy.[1][3][4] This document provides an in-depth guide to the methodologies employed in the discovery, isolation, and biological evaluation of this novel compound, presenting quantitative data and experimental workflows to facilitate further research and development.

Introduction

Parengyodontium album is a globally distributed fungus known for its ability to thrive in diverse and extreme environments, from historical monuments to marine ecosystems.[5] Fungi of the genus Parengyodontium are recognized as prolific producers of a wide array of secondary metabolites, including polyketides, terpenoids, and alkaloids, which exhibit a range of biological activities such as cytotoxic, antibacterial, and antifouling properties.[6][7][8][9] The exploration of secondary metabolites from marine-derived fungi, in particular, has emerged as a promising avenue for the discovery of novel drug candidates. This paper focuses on this compound, a recently discovered aromatic polyketide from a strain of P. album isolated from coral.[1][2][3]

Discovery and Biological Activity

This compound was discovered during a screening program for inhibitors of the mutant IDH1 R132H enzyme. This particular mutation is a well-validated target in several cancers, including glioma and acute myeloid leukemia.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of this compound against the mutant IDH1 R132H enzyme was determined and is summarized in the table below.

CompoundTargetIC50 (μM)
This compoundIDH1 R132H41.9

Table 1: Inhibitory concentration (IC50) of this compound against the mutant IDH1 R132H enzyme.[1][3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of this compound.

Fungal Cultivation and Extraction
  • Fungal Strain: Parengyodontium album SCSIO SX7W11, isolated from a coral sample.

  • Cultivation: The fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks. The flasks are incubated at 28°C for a period of 14-21 days with shaking at 150 rpm to ensure proper aeration and growth.

  • Extraction: After the incubation period, the fermentation broth is harvested. The mycelium is separated from the culture broth by filtration. The broth is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of hexane and ethyl acetate of increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra are recorded to establish the connectivity of atoms and the overall structure of this compound.

IDH1 R132H Inhibition Assay

The inhibitory activity of this compound against the mutant IDH1 R132H enzyme is assessed using an in vitro enzymatic assay.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the IDH1 R132H enzyme, the substrate α-ketoglutarate, and the cofactor NADPH in a suitable buffer.

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations.

  • Measurement: The reaction is initiated by the addition of the substrate. The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the discovery and isolation of this compound.

G cluster_collection Sample Collection & Fungal Isolation cluster_fermentation Fungal Cultivation & Extraction cluster_purification Purification & Isolation cluster_analysis Characterization & Bioassay coral Coral Sample Collection isolation Isolation of Parengyodontium album SCSIO SX7W11 coral->isolation cultivation Liquid Fermentation isolation->cultivation extraction Solvent Extraction cultivation->extraction silica Silica Gel Chromatography extraction->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Semi-preparative HPLC sephadex->hplc alternaphenol_b2 Pure this compound hplc->alternaphenol_b2 structure Structure Elucidation (NMR, MS) alternaphenol_b2->structure bioassay IDH1 R132H Inhibition Assay alternaphenol_b2->bioassay result IC50 = 41.9 μM bioassay->result

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory action of this compound on the mutant IDH1 pathway.

G cluster_pathway Mutant IDH1 Signaling Pathway cluster_inhibition Inhibition by this compound isocitrate Isocitrate idh1_wt Wild-Type IDH1 isocitrate->idh1_wt NADP+ to NADPH akg α-Ketoglutarate idh1_mutant Mutant IDH1 (R132H) akg->idh1_mutant NADPH to NADP+ d2hg D-2-Hydroxyglutarate (Oncometabolite) Epigenetic Alterations Epigenetic Alterations Blocked Cell Differentiation Blocked Cell Differentiation Tumorigenesis Tumorigenesis idh1_wt->akg idh1_mutant->d2hg alternaphenol_b2 This compound alternaphenol_b2->inhibition

Caption: Inhibition of the mutant IDH1 pathway by this compound.

Conclusion and Future Directions

The discovery of this compound as a novel inhibitor of the mutant IDH1 R132H enzyme from the marine-derived fungus Parengyodontium album highlights the significant potential of marine natural products in drug discovery. The detailed methodologies provided in this whitepaper serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationship of this compound and its derivatives, as well as in vivo efficacy studies, are warranted to fully assess its therapeutic potential as a lead compound for the development of new anticancer agents.

References

An In-depth Technical Guide on the Chemical Structure Elucidation of Alternariol, a Representative Phenolic Metabolite from Alternaria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Alternaphenol B2" did not yield specific scientific literature detailing its structure elucidation. It is plausible that this is a misnomer or an undocumented compound. Therefore, this guide focuses on the well-characterized and structurally related phenolic metabolite from the same fungal genus, alternariol (AOH) , to provide a representative technical overview of the structure elucidation process for this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the methodologies and data integral to the chemical structure elucidation of alternariol.

Introduction

Alternariol (AOH) is a mycotoxin produced by various species of Alternaria fungi, commonly found as contaminants in cereals, fruits, and vegetables.[1][2][3] It belongs to the dibenzo-α-pyrone class of compounds and has been the subject of considerable research due to its cytotoxic, genotoxic, and mutagenic properties.[1] The precise determination of its chemical structure is fundamental to understanding its biological activity and for the development of analytical methods for its detection. This guide outlines the key experimental workflows and data interpretation involved in the structural elucidation of alternariol.

Isolation of Alternariol

The isolation of alternariol from fungal cultures is a critical first step. A general workflow for the isolation process is depicted below.

G cluster_0 Fungal Culture and Extraction cluster_1 Purification Alternaria sp. culture Alternaria sp. culture Filtration Filtration Alternaria sp. culture->Filtration separate mycelia and filtrate Mycelia Mycelia Filtration->Mycelia Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Extraction with organic solvent (e.g., EtOAc, MeOH) Extraction with organic solvent (e.g., EtOAc, MeOH) Mycelia->Extraction with organic solvent (e.g., EtOAc, MeOH) e.g., maceration Liquid-liquid extraction (e.g., with EtOAc) Liquid-liquid extraction (e.g., with EtOAc) Culture Filtrate->Liquid-liquid extraction (e.g., with EtOAc) Combined Organic Extracts Combined Organic Extracts Extraction with organic solvent (e.g., EtOAc, MeOH)->Combined Organic Extracts Liquid-liquid extraction (e.g., with EtOAc)->Combined Organic Extracts Crude Extract Crude Extract Combined Organic Extracts->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Silica gel column Fractions Fractions Chromatography->Fractions Further Purification Further Purification Fractions->Further Purification e.g., Preparative HPLC Pure Alternariol Pure Alternariol Further Purification->Pure Alternariol

References

Spectroscopic Analysis of Alternaphenol B2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound "Alternaphenol B2" did not yield a definitive chemical structure or associated spectroscopic data in publicly available scientific databases. It is possible that this is a rare, newly discovered compound, a synonym for another molecule, or a misnomer. This guide will therefore focus on the well-characterized and structurally related major mycotoxin from Alternaria species, Alternariol (AOH) , to provide a representative technical overview of the spectroscopic analysis of this class of compounds.

Introduction

Alternaria species are a ubiquitous genus of fungi known to produce a diverse array of secondary metabolites. Among these, the dibenzo-α-pyrone derivatives are of significant interest to researchers in natural products chemistry, toxicology, and drug discovery due to their biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are fundamental tools for the unambiguous identification and structural elucidation of these compounds. This technical guide provides a detailed overview of the NMR and HR-MS data for Alternariol (AOH), a prominent mycotoxin produced by various Alternaria species.

Chemical Structure of Alternariol (AOH)

IUPAC Name: 3,7,9-trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one Molecular Formula: C₁₄H₁₀O₅ Molecular Weight: 258.23 g/mol

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry is employed to determine the elemental composition of a molecule with high accuracy, providing strong evidence for its molecular formula.

Table 1: HR-MS Data for Alternariol (AOH)

Ionization ModeAdductCalculated m/zObserved m/z
ESI-[M-H]⁻257.0450257.0452
Experimental Protocol: HR-MS Analysis

High-resolution mass spectra are typically acquired using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized. For Alternariol, negative ion mode (ESI-) is often used to observe the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are guided into the mass analyzer (TOF or Orbitrap), where their mass-to-charge ratio (m/z) is measured with high resolution and accuracy (typically < 5 ppm).

  • Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its complete structure.

Table 2: ¹H NMR (Proton NMR) Data for Alternariol (AOH) (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.94s1H7-OH
10.02s1H9-OH
9.68s1H3-OH
6.79d (J=2.5 Hz)1HH-8
6.71d (J=2.5 Hz)1HH-10
6.64d (J=1.8 Hz)1HH-4
6.58d (J=1.8 Hz)1HH-2
2.69s3H1-CH₃

Table 3: ¹³C NMR (Carbon NMR) Data for Alternariol (AOH) (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
165.2C-6
164.7C-7
158.8C-9
158.2C-3
149.2C-1
138.4C-4a
110.1C-10b
108.9C-2
108.4C-4
101.9C-10a
101.5C-8
98.9C-10
24.11-CH₃
Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

  • Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum, which simplifies the spectrum by removing C-H coupling.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish C-H and H-H connectivities.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using NMR processing software to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Alternariol.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis fungal_culture Fungal Culture (Alternaria sp.) extraction Extraction with Organic Solvents fungal_culture->extraction chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography pure_compound Pure Compound (Alternariol) chromatography->pure_compound hr_ms HR-MS Analysis pure_compound->hr_ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr data_analysis Data Interpretation hr_ms->data_analysis nmr->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the isolation and spectroscopic characterization of Alternariol.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Alternaphenol B2

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a recently discovered natural product with potential therapeutic applications. The information is compiled from recent scientific literature and chemical supplier data.

Core Physical and Chemical Properties

This compound is an aromatic polyketide. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₆[1]
Molecular Weight 286.24 g/mol
Appearance Not explicitly stated, likely a solid
Solubility Not explicitly stated
SMILES OC1=C(C(C(OC2=C3C(O)=CC(CO)=C2)=O)=CC=C1)C3=O[1]

Note: Detailed experimental data such as melting point and specific solubility values are not yet publicly available and would be detailed in the primary research publication.

Biological Activity: A Selective IDH1 Inhibitor

This compound has been identified as a selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant R132H.[1][2][3][4] This specific mutation is a recognized target in cancer therapy, particularly in certain types of gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas.

The inhibitory activity of this compound is summarized below:

TargetIC₅₀ ValueSource
IDH1 R132H 41.9 μM[1][2][3][4]

The selective inhibition of the mutant IDH1 enzyme over the wild-type suggests that this compound could serve as a lead compound for the development of targeted cancer therapies with potentially reduced side effects.

Experimental Protocols

Detailed experimental protocols are available in the primary research publication by Li et al. (2023).[1] Below is a summary of the likely methodologies based on the available information.

Isolation and Purification

This compound was isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11.[2][3] The general workflow for isolating natural products from fungal sources typically involves:

  • Fermentation: Culturing the fungal strain in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: Using organic solvents to extract the metabolites from the fungal biomass and culture medium.

  • Chromatographic Separation: Employing various chromatographic techniques, such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to separate the individual compounds from the crude extract.

  • Structure Elucidation: Utilizing spectroscopic methods, including high-resolution mass spectrometry (HRMS), and 1D/2D nuclear magnetic resonance (NMR) spectroscopy, to determine the chemical structure of the isolated compounds.[2][3]

Biological Assays: IDH1 Inhibition Assay

The inhibitory activity of this compound against the IDH1 R132H mutant was likely determined using an in vitro enzymatic assay. A typical workflow for such an assay is as follows:

  • Recombinant Enzyme: Expression and purification of the recombinant human IDH1 R132H enzyme.

  • Assay Reaction: The enzymatic reaction is initiated by adding the substrate (isocitrate) and the cofactor (NADP⁺) to a reaction buffer containing the purified enzyme and varying concentrations of the test compound (this compound).

  • Detection: The rate of NADPH production, a product of the enzymatic reaction, is measured over time. This is often monitored by the change in absorbance at 340 nm.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the inhibitory action of this compound and a generalized workflow for its bioactivity screening.

IDH1_Inhibition cluster_pathway IDH1 R132H-Mediated Oncogenesis cluster_intervention Therapeutic Intervention Isocitrate Isocitrate IDH1_R132H Mutant IDH1 (R132H) Isocitrate->IDH1_R132H Substrate alpha_KG alpha-Ketoglutarate D2HG 2-Hydroxyglutarate (Oncometabolite) Oncogenic\nEffects Oncogenic Effects D2HG->Oncogenic\nEffects IDH1_R132H->D2HG Catalyzes Alternaphenol_B2 This compound Alternaphenol_B2->IDH1_R132H Inhibits Experimental_Workflow cluster_isolation Isolation & Identification cluster_bioassay Bioactivity Screening Fungus Parengyodontium album Fermentation Fermentation Fungus->Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Structure Structure Elucidation (NMR, MS) Chromatography->Structure Alternaphenol_B2 This compound Structure->Alternaphenol_B2 IDH1_Assay IDH1 R132H Enzymatic Assay Alternaphenol_B2->IDH1_Assay IC50 IC50 Determination IDH1_Assay->IC50

References

A Technical Guide to the Natural Source, Habitat, and Production of Alternaphenol B2 by Parengyodontium album

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parengyodontium album, a fungus with a global distribution, has been identified as a producer of the bioactive secondary metabolite, Alternaphenol B2. This aromatic polyketide has garnered interest for its potential therapeutic applications, including its activity as a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key target in cancer therapy. This technical guide provides a comprehensive overview of the natural source and habitat of the this compound-producing strain of P. album, along with detailed experimental protocols for its isolation, cultivation, and the subsequent extraction and identification of this compound.

Natural Source and Habitat of Parengyodontium album Producing this compound

Parengyodontium album is a cosmopolitan fungus known for its adaptability to a wide range of environments. It has been isolated from terrestrial, man-made, and marine ecosystems. However, the specific production of this compound has been linked to a marine-derived strain.

A strain of Parengyodontium album, designated SCSIO SX7W11 , has been identified as a producer of this compound[1][2]. This particular strain was isolated from a coral, highlighting the marine environment, specifically coral reefs, as a key habitat for sourcing this bioactive compound.[1][2]

The diverse habitats from which P. album has been isolated are summarized in the table below.

Habitat TypeSpecific Environment/SubstrateReference
Marine Corals (Producer of this compound) [1][2]
Plastic debris (Great Pacific Garbage Patch)[3]
Deep-sea sediments[4]
Mangrove leaves (Avicennia marina)[5]
Terrestrial/Environmental Soil[4]
Plant material[4]
Polar soils[6]
Man-made Environments Cultural heritage sites (stone, paint, paper, plaster, wood)[6]
Moist indoor environments (walls, paper, linen)[3]
NASA clean rooms[4]

Table 1: Documented Habitats of Parengyodontium album

Experimental Protocols

The following sections detail the methodologies for the isolation of Parengyodontium album from its marine habitat and the subsequent laboratory procedures for the production, extraction, and characterization of this compound.

Isolation of Parengyodontium album from Coral Samples

The isolation of endophytic fungi from marine invertebrates like corals requires aseptic techniques to prevent contamination from other microbial sources.

Protocol:

  • Sample Collection: Collect fresh, healthy coral samples from a marine environment. Store the samples in sterile containers and transport them to the laboratory on ice.

  • Surface Sterilization:

    • Rinse the coral samples with sterile seawater to remove loosely attached debris and microorganisms.

    • Perform a series of surface sterilization steps by immersing the coral fragments in:

      • 70% ethanol for 1 minute.

      • A solution of sodium hypochlorite (e.g., 2.5%) for 3-5 minutes.

      • Sterile distilled water three times to remove residual sterilizing agents.

  • Tissue Homogenization:

    • Aseptically cut the surface-sterilized coral tissue into small pieces.

    • Homogenize the tissue in sterile seawater or a suitable buffer using a sterile mortar and pestle or a blender.

  • Plating and Incubation:

    • Serially dilute the homogenized tissue suspension.

    • Plate the dilutions onto a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth and prepared with sterile seawater.

    • Incubate the plates at 25-28°C and monitor for fungal growth over several days to weeks.

  • Fungal Identification:

    • Isolate morphologically distinct fungal colonies and subculture them to obtain pure cultures.

    • Identify the isolates based on their morphological characteristics (colony morphology, microscopic features of spores and conidiophores).

    • Confirm the identification using molecular techniques, such as DNA sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

Cultivation of Parengyodontium album for this compound Production

For the production of secondary metabolites, large-scale fermentation is typically employed.

Protocol:

  • Inoculum Preparation:

    • Grow a pure culture of Parengyodontium album SCSIO SX7W11 on a solid medium (e.g., PDA) for 7-10 days.

    • Inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with mycelial plugs from the solid culture.

    • Incubate the seed culture on a rotary shaker at approximately 150-180 rpm and 28°C for 2-3 days.

  • Large-Scale Fermentation:

    • Inoculate a larger volume of production medium with the seed culture. A solid-state fermentation using a rice-based medium is a common alternative for fungal secondary metabolite production.

    • Incubate the production culture under controlled conditions (e.g., 28°C, static or shaking) for a period of 2-4 weeks to allow for sufficient biomass growth and secondary metabolite production.

Extraction and Purification of this compound

Protocol:

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the biomass and the culture filtrate separately with an organic solvent, typically ethyl acetate, multiple times to ensure complete extraction of secondary metabolites.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography using silica gel or other suitable stationary phases.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the compounds based on their polarity.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Structure Elucidation and Identification of this compound

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry:

    • Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the carbon skeleton and the connectivity of protons and carbons.

  • Comparison with Literature Data:

    • Compare the obtained spectroscopic data with the reported data for this compound to confirm its identity[1][2].

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the prevalence of this compound-producing Parengyodontium album strains in different environments. The yield of this compound from the SCSIO SX7W11 strain has not been specified in the available literature. Further screening of P. album isolates from diverse habitats is necessary to ascertain the distribution and production capabilities of this valuable metabolite.

Visualizations

The following diagrams illustrate the key workflows and a conceptual pathway.

experimental_workflow cluster_isolation Fungal Isolation from Coral cluster_production This compound Production cluster_identification Compound Identification coral_collection Coral Sample Collection surface_sterilization Surface Sterilization coral_collection->surface_sterilization homogenization Tissue Homogenization surface_sterilization->homogenization plating Plating on Selective Media homogenization->plating incubation Incubation plating->incubation pure_culture Pure Culture of P. album incubation->pure_culture inoculum_prep Inoculum Preparation pure_culture->inoculum_prep fermentation Large-Scale Fermentation inoculum_prep->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification extraction->purification pure_compound Pure this compound purification->pure_compound hrms HRMS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr structure_elucidation Structure Elucidation hrms->structure_elucidation nmr->structure_elucidation

Figure 1: Experimental Workflow for Isolation, Production, and Identification of this compound.

logical_relationship cluster_environment Natural Habitat cluster_fungus Fungal Source cluster_metabolite Bioactive Metabolite cluster_application Potential Application coral Marine Coral Ecosystem p_album Parengyodontium album (Strain SCSIO SX7W11) coral->p_album harbors alt_b2 This compound p_album->alt_b2 produces idh1_inhibition IDH1 Inhibition (Cancer Therapy) alt_b2->idh1_inhibition exhibits

Figure 2: Logical Relationship from Habitat to Application.

Conclusion

The coral-associated fungus Parengyodontium album SCSIO SX7W11 represents a promising natural source for the production of this compound, a secondary metabolite with significant potential in the development of novel cancer therapeutics. The protocols outlined in this guide provide a framework for the isolation, cultivation, and chemical characterization of this compound. Further research is warranted to screen a broader range of P. album isolates from diverse ecological niches to uncover other potential producers of this compound and to optimize fermentation conditions to enhance its yield. Such efforts will be crucial for advancing the development of this and other marine-derived natural products for pharmaceutical applications.

References

Technical Guide: Inhibitory Activity of Alternaphenol B2 against IDH1 R132H Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, and its recurrent mutations, particularly the R132H variant, are implicated in various cancers, including glioma. The neomorphic activity of the IDH1 R132H mutant leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. Consequently, the IDH1 R132H mutant has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the inhibitory activity of Alternaphenol B2, a natural product isolated from the coral-derived fungus Parengyodontium album, against the IDH1 R132H mutant. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound has demonstrated selective inhibitory activity against the isocitrate dehydrogenase mutant R132H (IDH1m).[1][2][3][4] The following table summarizes the key quantitative data for this compound and a related compound for comparison.

CompoundTargetIC50 (μM)Source
This compoundIDH1 R132H41.9[1][2][3][4]
Compound 2IDH1 R132H27.7[1]

Table 1: Inhibitory Potency of this compound and a Related Compound against IDH1 R132H.

Experimental Protocols

While a specific, detailed protocol for the inhibitory assay of this compound is not publicly available, this section outlines a representative biochemical assay for screening inhibitors of the IDH1 R132H mutant based on established methodologies.[1][5][6][7][8] This protocol focuses on measuring the consumption of NADPH, a key cofactor in the reaction catalyzed by the mutant enzyme.

Principle

The IDH1 R132H mutant enzyme catalyzes the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), a reaction that consumes NADPH. The rate of NADPH consumption can be monitored by measuring the decrease in absorbance at 340 nm, as NADPH absorbs light at this wavelength while its oxidized form, NADP+, does not.[3] An inhibitor of the IDH1 R132H mutant will slow down this reaction, resulting in a reduced rate of NADPH consumption.

Materials and Reagents
  • Purified recombinant IDH1 R132H enzyme

  • This compound (or other test compounds)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin)

  • 96-well microplate (UV-transparent)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to test a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, IDH1 R132H enzyme, and the test compound (this compound) at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of α-KG and NADPH to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

IDH1 R132H Signaling Pathway

The mutation of Arginine 132 to Histidine in the IDH1 enzyme confers a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes, including epigenetic regulation. This inhibition leads to hypermethylation of histones and DNA, ultimately resulting in altered gene expression and a block in cellular differentiation, contributing to tumorigenesis. The IDH1 R132H mutation has also been linked to the activation of the AKT-mTOR signaling pathway.

IDH1_R132H_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 R132H Mutation Isocitrate Isocitrate IDH1_wt IDH1 (Wild-Type) Isocitrate->IDH1_wt alpha_KG α-Ketoglutarate Normal_Function Normal Cellular Function alpha_KG->Normal_Function IDH1_wt->alpha_KG Isocitrate_mut Isocitrate IDH1_wt_het IDH1 (Wild-Type) Isocitrate_mut->IDH1_wt_het alpha_KG_mut α-Ketoglutarate IDH1_mut IDH1 R132H Mutant alpha_KG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG AKT_mTOR AKT-mTOR Pathway IDH1_mut->AKT_mTOR Activates Dioxygenases α-KG-Dependent Dioxygenases Two_HG->Dioxygenases Inhibits Epigenetic_Alterations Epigenetic Alterations (Hypermethylation) Dioxygenases->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis AKT_mTOR->Tumorigenesis IDH1_wt_het->alpha_KG_mut Alternaphenol_B2 This compound Alternaphenol_B2->IDH1_mut Inhibits

Figure 1: Signaling pathway of the IDH1 R132H mutant and the point of intervention for this compound.

Experimental Workflow

The general workflow for identifying and characterizing inhibitors of the IDH1 R132H mutant, such as this compound, involves a series of steps from initial screening to hit validation and characterization.

Experimental_Workflow Start Start: Compound Library (e.g., Natural Products) Screening High-Throughput Screening (Biochemical Assay) Start->Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Hits Selectivity_Assay Selectivity Assay (vs. Wild-Type IDH1) Dose_Response->Selectivity_Assay Cellular_Assay Cell-Based Assay (2-HG Measurement) Selectivity_Assay->Cellular_Assay Lead_Compound Lead Compound (e.g., this compound) Cellular_Assay->Lead_Compound

Figure 2: General experimental workflow for the discovery of IDH1 R132H inhibitors.

References

An In-depth Technical Guide on the Mechanism of Action of Alternaphenol B2 as an IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) mutations are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of mutant IDH1 inhibitors is a promising therapeutic strategy. This technical guide focuses on Alternaphenol B2, a novel natural product identified as a selective inhibitor of the mutant IDH1 R132H enzyme. We will delve into its mechanism of action, summarize the available quantitative data, provide detailed experimental methodologies for inhibitor characterization, and visualize key pathways and workflows.

Introduction to IDH1 and its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process. In certain cancers, heterozygous point mutations in the IDH1 gene, most commonly at arginine 132 (R132), lead to a gain-of-function. The mutant IDH1 enzyme acquires the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in widespread epigenetic alterations, leading to a block in cellular differentiation and promoting tumorigenesis. Therefore, selective inhibition of the mutant IDH1 enzyme to reduce 2-HG levels is a validated therapeutic approach in oncology.

This compound: A Novel IDH1 Inhibitor

This compound is an aromatic polyketide that has been identified as a selective inhibitor of the mutant IDH1 R132H (IDH1m) enzyme.[1][2] It was isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11.[1][2] The discovery of this compound presents a new chemical scaffold for the development of novel anti-cancer therapeutics targeting mutant IDH1.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogue, Alternaphenol B, against the mutant IDH1 R132H enzyme has been determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (µM)Reference
This compound IDH1 R132H41.9[1][2]
Alternaphenol BIDH1 R132H27.7[1][2]

Mechanism of Action of this compound

While the precise binding mode and detailed kinetic mechanism of this compound have not been fully elucidated in publicly available literature, its selective inhibition of the mutant IDH1 R132H enzyme suggests it likely interferes with the enzyme's neomorphic activity of converting α-ketoglutarate to 2-hydroxyglutarate.

Proposed Signaling Pathway of IDH1 Mutation and Inhibition

The following diagram illustrates the central role of mutant IDH1 in cancer and the therapeutic intervention by an inhibitor like this compound.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG_norm α-Ketoglutarate WT_IDH1->aKG_norm NADPH_norm NADPH WT_IDH1->NADPH_norm NADP_norm NADP+ NADP_norm->WT_IDH1 aKG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (R132H) aKG_mut->Mutant_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Mutant_IDH1->Two_HG NADP_mut NADP+ Mutant_IDH1->NADP_mut NADPH_mut NADPH NADPH_mut->Mutant_IDH1 Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Alternaphenol_B2 This compound Alternaphenol_B2->Mutant_IDH1

Figure 1: Signaling pathway of wild-type and mutant IDH1.

Experimental Protocols for IDH1 Inhibitor Characterization

The specific experimental protocol used for the determination of the IC50 value of this compound is not detailed in the available literature. However, a general methodology for assessing the inhibitory activity of compounds against mutant IDH1 R132H is described below. This protocol is representative of standard biochemical assays used in the field.

General Protocol for IDH1 R132H Inhibition Assay (Fluorescence-Based)

This assay measures the consumption of NADPH, a cofactor in the mutant IDH1 reaction, which can be monitored by a decrease in fluorescence.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted test compound solution to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.

  • Add 18 µL of a solution containing the IDH1 R132H enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of a substrate solution containing α-KG and NADPH in assay buffer.

  • Immediately measure the fluorescence at 340 nm excitation and 460 nm emission in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation.

Experimental Workflow for IDH1 Inhibitor Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel IDH1 inhibitor like this compound.

Experimental_Workflow Start Start: Natural Product Library Screening High-Throughput Screening (e.g., Fluorescence-based assay) Start->Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Dose_Response Dose-Response Curves IC50->Dose_Response Selectivity Selectivity Assays (vs. Wild-Type IDH1) IC50->Selectivity Mechanism Mechanism of Action Studies Dose_Response->Mechanism Selectivity->Mechanism Kinetics Enzyme Kinetics (Ki determination) Mechanism->Kinetics Binding Direct Binding Assays (SPR, ITC) Mechanism->Binding Cellular Cell-based Assays Mechanism->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt

References

Unveiling Alternaphenol B2: A Potential Therapeutic Avenue for IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The discovery of novel therapeutic agents targeting specific molecular aberrations in cancer is a cornerstone of modern oncology. Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, represent a key oncogenic driver in several malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. The targeting of mutant IDH1 (IDH1m) has thus emerged as a promising therapeutic strategy. This technical guide delves into the potential of Alternaphenol B2, a recently identified natural product, as a selective inhibitor of IDH1m.

Core Findings on this compound

This compound is a novel aromatic polyketide isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11.[1][2][3] Preclinical investigations have identified it as a selective inhibitor of the isocitrate dehydrogenase mutant R132H (IDH1m).[1][2][3][4] This inhibitory activity positions this compound as a lead compound for the development of targeted cancer therapies.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the IDH1 R132H mutant.

CompoundTargetIC50 Value (μM)Source Organism
This compound Isocitrate Dehydrogenase Mutant R132H (IDH1m)41.9Parengyodontium album SCSIO SX7W11

The IDH1 Mutation Signaling Pathway and Therapeutic Intervention

Mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function that alters the enzyme's catalytic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme preferentially reduces α-KG to D-2-hydroxyglutarate (2-HG). The accumulation of this oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting cancer development.

This compound, by selectively inhibiting the IDH1m, aims to reduce the production of 2-HG, thereby restoring normal cellular processes and impeding tumor growth.

IDH1_Mutation_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 NADP+ alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 (R132H) alpha_KG->Mutant_IDH1 NADPH WT_IDH1->alpha_KG NADPH Two_HG D-2-Hydroxyglutarate (2-HG) Mutant_IDH1->Two_HG NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Alternaphenol_B2 This compound Alternaphenol_B2->Mutant_IDH1 Inhibits

Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.

Experimental Protocols

While the precise experimental details for the determination of this compound's IC50 value have not been fully disclosed in the available literature, a generalized protocol for an IDH1m inhibition assay can be outlined based on standard methodologies.

Generalized IDH1 R132H Inhibition Assay Protocol

This protocol is based on the principle that the conversion of α-KG to 2-HG by mutant IDH1 is coupled with the oxidation of NADPH to NADP+. The rate of NADPH depletion can be monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human IDH1-R132H enzyme

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, a fixed concentration of recombinant IDH1-R132H enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Start the enzymatic reaction by adding a solution of α-KG and NADPH to each well.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilution of this compound Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate: - Assay Buffer - IDH1-R132H Enzyme - Test Compound Compound_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with α-KG and NADPH Reaction_Setup->Reaction_Initiation Measurement Kinetic Measurement: Monitor NADPH Depletion (Absorbance at 340 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities - Normalize to Control - Plot Inhibition Curve Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Generalized workflow for determining the IC50 of an IDH1m inhibitor.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting IDH1-mutant cancers. The selective inhibition of the R132H mutant at a micromolar concentration warrants further investigation. Key future research directions should include:

  • Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines harboring the IDH1 R132H mutation, as well as wild-type cell lines to assess selectivity.

  • Mechanism of Action Studies: Elucidating the precise binding mode and inhibitory mechanism of this compound on the IDH1m enzyme.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of IDH1-mutant cancers.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

References

Preliminary Cytotoxicity of Alternaphenol B2 on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Alternaphenol B2, a novel aromatic polyketide, against various cancer cell lines. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the known mechanistic pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

This compound has demonstrated inhibitory activity against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions.

Cell Line/Target Cancer Type This compound IC50 (µM) Notes
A549Lung Carcinoma6.75 - 83.4This range represents the cytotoxic activity of this compound and a related compound.[1]
HeLaCervical Cancer6.75 - 83.4This range represents the cytotoxic activity of this compound and a related compound.[1]
Bel-7402Hepatocellular Carcinoma6.75 - 83.4This range represents the cytotoxic activity of this compound and a related compound.[1]
SMMC-7721Hepatocellular Carcinoma6.75 - 83.4This range represents the cytotoxic activity of this compound and a related compound.[1]
Isocitrate Dehydrogenase 1 (IDH1) R132H mutantN/A (Enzyme)41.9This represents the specific inhibitory activity of this compound against the mutant IDH1 enzyme.[1]

Experimental Protocols

The cytotoxicity of this compound is primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HeLa, Bel-7402, SMMC-7721)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for this compound's cytotoxic effects appears to be its inhibition of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.

Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

Mutations in the IDH1 enzyme are a common feature in several cancers. The mutated enzyme gains a new function, which is the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG are implicated in tumorigenesis through various mechanisms, including epigenetic dysregulation and altered cellular metabolism. This compound acts as an inhibitor of the IDH1 R132H mutant, thereby reducing the production of 2-HG.

cluster_0 Normal Cell Metabolism cluster_1 IDH1 Mutant Cancer Cell cluster_2 Effect of this compound Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH1 (wild-type) alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate_mut->2-HG IDH1 (mutant) Alternaphenol_B2 This compound IDH1_mutant_inhibited IDH1 (mutant) Alternaphenol_B2->IDH1_mutant_inhibited Inhibits Reduced_2HG Reduced 2-HG IDH1_mutant_inhibited->Reduced_2HG Reduced Production

Figure 1: Mechanism of this compound action on mutant IDH1.
Potential Downstream Signaling Pathways

The reduction in 2-HG levels by this compound is expected to impact downstream signaling pathways that are influenced by this oncometabolite. While direct studies on this compound's effects on these pathways are limited, the broader literature on IDH1 inhibitors suggests potential modulation of the following:

  • mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Some studies suggest a link between IDH1 mutations and the activation of the mTOR pathway. By reducing 2-HG, this compound may potentially lead to the downregulation of mTOR signaling, contributing to its anti-proliferative effects.

  • NRF2 Signaling Pathway: The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular resistance to oxidative stress. IDH1 mutant cancers have been shown to have a dependency on the NRF2 antioxidant pathway to manage increased reactive oxygen species (ROS). Inhibition of mutant IDH1 could potentially disrupt this balance, making cancer cells more susceptible to oxidative stress-induced cell death.

Alternaphenol_B2 This compound IDH1_mutant IDH1 (mutant) Alternaphenol_B2->IDH1_mutant Inhibits 2-HG 2-Hydroxyglutarate IDH1_mutant->2-HG Reduces Production Epigenetic_Changes Epigenetic Dysregulation 2-HG->Epigenetic_Changes Leads to Altered_Metabolism Altered Cellular Metabolism 2-HG->Altered_Metabolism Leads to mTOR_Pathway mTOR Pathway Altered_Metabolism->mTOR_Pathway Potentially Affects NRF2_Pathway NRF2 Pathway Altered_Metabolism->NRF2_Pathway Potentially Affects Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Regulates Oxidative_Stress Oxidative Stress Resistance NRF2_Pathway->Oxidative_Stress Regulates

Figure 2: Potential downstream effects of this compound.

Summary and Future Directions

The preliminary findings on this compound are promising, indicating its potential as a cytotoxic agent against a range of cancer cell lines, particularly those harboring IDH1 mutations. The available data suggests that its mechanism of action is centered on the inhibition of the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-HG.

Future research should focus on:

  • Determining the specific IC50 values of this compound against a broader panel of cancer cell lines to better understand its potency and selectivity.

  • Elucidating the direct effects of this compound on downstream signaling pathways, such as mTOR and NRF2, to confirm the hypothesized mechanisms.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

This technical guide provides a foundational understanding of the current knowledge surrounding the cytotoxic properties of this compound. Further investigation is warranted to fully characterize its therapeutic potential in oncology.

References

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Alternaphenol B2 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Alternaphenol B2 in biological matrices, such as plasma and urine. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. This method is crucial for researchers in toxicology, drug metabolism, and food safety for monitoring exposure to this mycotoxin.

Introduction

This compound is a mycotoxin produced by various species of Alternaria fungi, which are common contaminants of a wide range of agricultural products. Due to their potential toxic effects, including cytotoxicity and genotoxicity, sensitive and reliable methods for the detection and quantification of these toxins in biological systems are essential for risk assessment and toxicological studies. This document provides a detailed protocol for an HPLC-MS/MS method optimized for the analysis of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for biological samples.

1.1. Liquid-Liquid Extraction (LLE) for Plasma and Urine:

  • To 1 mL of plasma or urine, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound).

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) for Cleaner Extracts:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the biological sample (pre-treated with β-glucuronidase/sulfatase if analyzing for conjugated metabolites).

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

2.1. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions:

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.3. MRM Transitions for this compound:

Based on the structure of this compound (a dibenzopyrone derivative), the following are predicted and commonly used MRM transitions. Note: These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound269.1225.125197.135

Data Presentation

The following table summarizes the expected quantitative performance of the method based on published data for structurally similar Alternaria toxins in biological matrices.[1][2]

ParameterUrinePlasma
Limit of Detection (LOD) 0.02 - 0.6 µg/L0.02 - 0.5 µg/L
Limit of Quantification (LOQ) 0.1 - 1.0 µg/L0.1 - 1.0 µg/L
Recovery 80 - 110%85 - 115%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: HPLC-MS/MS Experimental Workflow.

Potential Signaling Pathway of this compound

Some Alternaria mycotoxins have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which are involved in cellular stress responses and detoxification.[3][4][5][6]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APB2 This compound AhR_complex AhR-HSP90-XAP2 Complex APB2->AhR_complex Nrf2_Keap1 Nrf2-Keap1 Complex APB2->Nrf2_Keap1 Oxidative Stress AhR_active Activated AhR AhR_complex->AhR_active Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation & Dimerization with ARNT Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2->Nrf2_Maf Translocation & Dimerization with Maf XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to PhaseI_Enzymes Phase I Enzymes (e.g., CYP1A1) XRE->PhaseI_Enzymes Induces Transcription Detox Detoxification & Cellular Protection PhaseI_Enzymes->Detox ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to PhaseII_Enzymes Phase II Enzymes (e.g., GST, NQO1) ARE->PhaseII_Enzymes Induces Transcription PhaseII_Enzymes->Detox

Caption: AhR and Nrf2 Signaling Pathway.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed sample preparation and instrumental parameters offer a solid foundation for researchers to implement this method in their laboratories. Further validation should be performed in the specific biological matrix of interest to ensure method performance. This analytical tool is invaluable for advancing our understanding of the exposure and potential health risks associated with this emerging mycotoxin.

References

Application Notes and Protocols for High-Yield Fermentation of Parengyodontium album for Alternaphenol B2 Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parengyodontium album, a marine-derived fungus belonging to the Cordycipitaceae family, has been identified as a producer of various bioactive secondary metabolites. Among these is Alternaphenol B2, a novel aromatic polyketide that has demonstrated potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in certain cancers. This document provides detailed protocols for the high-yield fermentation of Parengyodontium album (specifically strain SCSIO SX7W11, from which this compound was first isolated), as well as methods for the extraction and quantification of the target compound. Additionally, a hypothetical biosynthetic pathway for this compound is presented to aid in understanding its formation and to guide future metabolic engineering efforts.

Data Presentation

Table 1: Recommended Media Composition for Parengyodontium album Fermentation

ComponentConcentration (g/L)Role
Glucose20 - 40Carbon Source
Peptone10 - 20Nitrogen Source
Yeast Extract5 - 10Nitrogen Source & Growth Factors
KH₂PO₄0.5 - 1.0Phosphorus Source & pH Buffering
MgSO₄·7H₂O0.3 - 0.5Cofactor for Enzymes
Sea Salt (Crude)20 - 30Source of Trace Elements & Mimics Marine Environment

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterOptimal RangeSignificance
Temperature25 - 28 °CInfluences fungal growth and enzyme activity.
Initial pH6.0 - 7.0Affects nutrient uptake and secondary metabolite production.
Agitation150 - 200 rpmEnsures proper mixing and oxygen transfer.
Fermentation Time7 - 14 daysDuration required for biomass accumulation and secondary metabolite synthesis.
Inoculum Size5 - 10% (v/v)Affects the lag phase and overall fermentation kinetics.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Strain Activation: Revive a cryopreserved culture of Parengyodontium album SCSIO SX7W11 on a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.

  • Inoculum Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

  • Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 3-4 days to obtain a homogenous seed culture.

Protocol 2: High-Yield Fermentation
  • Medium Preparation: Prepare the fermentation medium as detailed in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile fermentation medium with the seed culture at a ratio of 5-10% (v/v).

  • Fermentation: Incubate the culture in a fermenter or shake flasks under the optimized conditions specified in Table 2.

  • Monitoring: Monitor the fermentation process by periodically measuring biomass, pH, and glucose concentration.

Protocol 3: Extraction and Purification of this compound
  • Harvesting: After the fermentation period, separate the mycelium from the fermentation broth by filtration or centrifugation.

  • Extraction:

    • Broth: Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Mycelium: Homogenize the mycelial mass and extract with ethyl acetate or methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water mobile phase.

Protocol 4: Quantification of this compound
  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration.

  • Calibration Curve: Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

  • Sample Analysis: Analyze the crude extracts and purified fractions by HPLC under the same conditions as the standards.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

experimental_workflow cluster_seed_culture Seed Culture Preparation cluster_fermentation High-Yield Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis strain_activation Strain Activation on PDA inoculum_prep Inoculum Preparation in PDB strain_activation->inoculum_prep incubation_seed Incubation (3-4 days) inoculum_prep->incubation_seed inoculation Inoculation incubation_seed->inoculation medium_prep Medium Preparation medium_prep->inoculation fermentation Fermentation (7-14 days) inoculation->fermentation harvesting Harvesting fermentation->harvesting extraction Solvent Extraction harvesting->extraction concentration Concentration extraction->concentration purification Chromatographic Purification concentration->purification quantification HPLC Quantification purification->quantification biosynthetic_pathway cluster_pks Non-Reducing Polyketide Synthase (NR-PKS) cluster_modification Post-PKS Modifications acetyl_coa Acetyl-CoA (Starter Unit) polyketide_chain Linear Poly-β-keto Chain acetyl_coa->polyketide_chain Chain Initiation malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->polyketide_chain Chain Elongation cyclization Intramolecular Aldol Condensation & Cyclization polyketide_chain->cyclization aromatization Aromatization cyclization->aromatization hydroxylation Hydroxylation aromatization->hydroxylation alternaphenol_b2 This compound hydroxylation->alternaphenol_b2

"in vitro enzyme inhibition assay for Alternaphenol B2 against IDH1"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: In Vitro Enzyme Inhibition Assay for Alternaphenol B2 against IDH1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently found in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4] These mutations confer a neomorphic gain-of-function activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4][5] This makes mutant IDH1 (mIDH1) an attractive therapeutic target for cancer treatment.[1][3]

This compound, a natural product isolated from the coral-derived fungus Parengyodontium album, has been identified as a selective inhibitor of the IDH1 R132H mutant.[6] This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against the IDH1 R132H mutant enzyme. The assay is based on monitoring the consumption of the cofactor NADPH, which can be measured by the decrease in absorbance at 340 nm.

Principle of the Assay

The neomorphic activity of mutant IDH1 R132H involves the reductive carboxylation of α-KG to 2-HG, which is coupled with the oxidation of NADPH to NADP+.

Reaction: α-Ketoglutarate + NADPH + H⁺ --(IDH1 R132H)--> D-2-Hydroxyglutarate + NADP⁺

The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH has a maximal absorbance, while NADP⁺ does not. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH consumption in its presence.

Materials and Reagents

  • Enzyme: Recombinant Human IDH1 (R132H mutant)

  • Inhibitor: this compound

  • Substrate: α-Ketoglutarate (α-KG)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Buffer: IDH1 Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, pH 7.4)[7]

  • Control: DMSO (vehicle for inhibitor)

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • 384-well or 96-well UV-transparent microplates

    • Standard laboratory pipettes and consumables

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Cofactor) add_components Dispense Buffer, Inhibitor, Enzyme, and NADPH to Plate reagent_prep->add_components inhibitor_prep Prepare this compound Serial Dilutions in DMSO inhibitor_prep->add_components enzyme_prep Prepare IDH1 R132H Working Solution enzyme_prep->add_components pre_incubate Pre-incubate at 37°C (e.g., 30 min) add_components->pre_incubate initiate_reaction Initiate Reaction (Add α-KG) pre_incubate->initiate_reaction measure Measure Absorbance at 340 nm (Kinetic or Endpoint) initiate_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the IDH1 inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes accordingly for other formats.

5.1. Reagent Preparation

  • IDH1 Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM NaCl, 20 mM MgCl₂, and 1 mM DTT. Adjust pH to 7.4 and store at 4°C.

  • NADPH Stock Solution (20 mM): Dissolve NADPH powder in dH₂O to a final concentration of 20 mM. Aliquot and store at -20°C.[8]

  • α-KG Stock Solution (10 mM): Dissolve α-KG in dH₂O to a final concentration of 10 mM. Aliquot and store at -20°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations for the assay.

  • IDH1 R132H Enzyme Working Solution: Dilute the recombinant IDH1 R132H stock to a working concentration (e.g., 60 nM) in cold IDH1 Assay Buffer immediately before use. Keep on ice.

5.2. Assay Procedure

  • Plate Setup: Set up the reaction plate to include wells for the vehicle control (DMSO), blank (no enzyme), and various concentrations of this compound.

  • Reaction Mixture Assembly: To each well, add the components in the following order:

    • 50 µL of IDH1 Assay Buffer.

    • 1 µL of this compound dilution (or DMSO for control wells).

    • 10 µL of NADPH working solution (final concentration: 100 µM).

    • 20 µL of IDH1 R132H enzyme working solution (final concentration: 30 nM). For blank wells, add 20 µL of Assay Buffer instead.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of α-KG working solution (final concentration: 250 µM) to all wells.[7]

  • Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes using a microplate reader set to 37°C.

Data Analysis

  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (milli-absorbance units/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • V_inhibitor = Rate of reaction in the presence of the inhibitor.

    • V_control = Rate of reaction in the presence of DMSO (vehicle control).

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against the IDH1 R132H mutant.

Compound NameTarget EnzymeIC50 ValueSource OrganismAssay Method
This compoundIDH1 R132H41.9 µM[6]Parengyodontium album SCSIO SX7W11[6]NADPH Depletion Assay

Mechanism of Inhibition

The diagram below illustrates the enzymatic reaction of mutant IDH1 and the inhibitory action of this compound.

G cluster_reaction Mutant IDH1 Catalyzed Reaction cluster_inhibition Inhibition akg α-Ketoglutarate idh1_mut IDH1 (R132H) akg->idh1_mut nadph NADPH nadph->idh1_mut hg 2-Hydroxyglutarate idh1_mut->hg nadp NADP⁺ idh1_mut->nadp alt_b2 This compound alt_b2->idh1_mut

Caption: Inhibition of the IDH1 R132H neomorphic activity by this compound.

Conclusion

The provided protocol offers a robust method for evaluating the inhibitory potential of compounds like this compound against the cancer-associated IDH1 R132H mutant. This assay is a critical tool in the early stages of drug discovery and development, enabling the characterization and optimization of novel therapeutic agents targeting mutant IDH1 enzymes.

References

Application Notes and Protocols for Evaluating the Efficacy of Alternaphenol B2 using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternaphenol B2 is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its biological activity in cellular models. Cell-based assays are indispensable tools in this process, providing crucial insights into a compound's mechanism of action, potency, and potential toxicity.[1][2][3][4] These assays allow for the investigation of a compound's effects on fundamental cellular processes such as proliferation, viability, and apoptosis (programmed cell death) in a controlled in vitro environment.[2] This document provides a detailed set of application notes and experimental protocols for assessing the efficacy of this compound using a panel of standard cell-based assays.

The following protocols are designed to be adaptable to various cancer cell lines and can be implemented in a high-throughput manner to screen for cellular responses to this compound.[3] The assays described herein will focus on evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, a general approach for investigating the modulation of key signaling pathways is presented.

Experimental Workflow Overview

The evaluation of this compound's efficacy can be systematically approached through a series of well-defined experimental stages. The workflow begins with an initial assessment of cytotoxicity to determine the compound's effective concentration range. Subsequent assays then delve into the mechanisms of cell death and the impact on cell cycle regulation. Finally, targeted assays can be employed to elucidate the underlying molecular signaling pathways affected by the compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Signaling Pathway Investigation Cell_Culture Prepare Cancer Cell Lines Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment MTT_Assay MTT Cytotoxicity Assay Compound_Treatment->MTT_Assay Data_Analysis_1 Determine IC50 Value MTT_Assay->Data_Analysis_1 Compound_Treatment_2 Treat cells with IC50 concentration of this compound Data_Analysis_1->Compound_Treatment_2 Apoptosis_Assay Annexin V/PI Apoptosis Assay Pathway_Analysis Signaling Pathway Assays (e.g., Western Blot, Reporter Assays) Cell_Cycle_Analysis Propidium Iodide Cell Cycle Analysis Compound_Treatment_2->Apoptosis_Assay Compound_Treatment_2->Cell_Cycle_Analysis Compound_Treatment_3 Treat cells with IC50 concentration of this compound Compound_Treatment_3->Pathway_Analysis Signaling_Pathway cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation mTOR->Proliferation AlternaphenolB2 This compound AlternaphenolB2->Akt

References

Application Notes and Protocols: In Vivo Efficacy of Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for testing the in vivo efficacy of a novel Beta-2 Adrenergic Agonist. Due to the absence of specific information on "Alternaphenol B2" in the current scientific literature, this document outlines the protocols and data presentation for a representative Beta-2 adrenergic agonist. Beta-2 adrenergic receptors are critical targets in the management of bronchospastic diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Agonists of these receptors induce bronchodilation by relaxing the smooth muscle of the airways.[2][3]

The following sections detail the experimental protocols, data presentation, and relevant signaling pathways for assessing the in vivo efficacy of a Beta-2 adrenergic agonist in a preclinical animal model of allergic asthma.

Data Presentation

The efficacy of a novel Beta-2 Adrenergic Agonist is typically evaluated by its ability to reduce airway hyperresponsiveness and inflammation in an animal model. The following table summarizes hypothetical quantitative data from such a study.

Table 1: Efficacy of a Novel Beta-2 Adrenergic Agonist in a Murine Model of Allergic Asthma

Treatment GroupDose (mg/kg)Route of AdministrationAirway Hyperresponsiveness (Penh)Total Inflammatory Cells in BALF (x 10^5)Eosinophils in BALF (x 10^4)
Vehicle Control-Intratracheal2.5 ± 0.38.2 ± 1.14.5 ± 0.7
Novel Beta-2 Agonist 0.1 Intratracheal 1.8 ± 0.2 5.9 ± 0.8 2.8 ± 0.5
Novel Beta-2 Agonist 0.5 Intratracheal 1.2 ± 0.1 3.4 ± 0.6 1.5 ± 0.3
Positive Control (Albuterol)0.5Intratracheal1.3 ± 0.23.8 ± 0.71.7 ± 0.4*

Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. BALF: Bronchoalveolar Lavage Fluid. Penh: Enhanced pause, a measure of airway resistance.

Experimental Protocols

A detailed methodology for a key experiment to assess the in vivo efficacy of a novel Beta-2 adrenergic agonist is provided below. Animal models are crucial for preclinical drug screening to evaluate efficacy and safety before human trials.[4]

Protocol 1: Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

Objective: To evaluate the therapeutic efficacy of a novel Beta-2 adrenergic agonist in reducing airway hyperresponsiveness and inflammation in a mouse model of allergic asthma.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Novel Beta-2 Adrenergic Agonist

  • Positive control (e.g., Albuterol)

  • Whole-body plethysmograph

  • Methacholine

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge:

    • From days 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.

  • Treatment:

    • On days 24 and 25, administer the novel Beta-2 adrenergic agonist or vehicle control to the respective groups of mice via the desired route (e.g., intratracheal instillation).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 26, measure AHR using a whole-body plethysmograph.

    • Record baseline Penh values.

    • Expose the mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) and record the Penh values for 3 minutes at each concentration.

  • Bronchoalveolar Lavage (BAL):

    • Immediately after AHR measurement, euthanize the mice.

    • Perform BAL by instilling and retrieving 1 mL of ice-cold PBS into the lungs via a tracheal cannula.

    • Centrifuge the BAL fluid (BALF) and collect the cell pellet.

  • Cell Counting and Differential Analysis:

    • Resuspend the cell pellet and determine the total number of inflammatory cells using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa stain.

    • Perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes based on morphology.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • A p-value of < 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Beta-2 Adrenergic Agonists

Beta-2 adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, initiate a signaling cascade leading to smooth muscle relaxation.[1][2]

Beta2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Beta-2 Agonist B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates & Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to MLCK_active Active MLCK

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in the experimental workflow for assessing the in vivo efficacy of a novel Beta-2 adrenergic agonist.

Experimental_Workflow Start Start Sensitization Animal Sensitization (e.g., OVA) Start->Sensitization Challenge Antigen Challenge Sensitization->Challenge Treatment Administer Novel Beta-2 Agonist Challenge->Treatment AHR Measure Airway Hyperresponsiveness (AHR) Treatment->AHR BAL Perform Bronchoalveolar Lavage (BAL) AHR->BAL Analysis Cell Counting and Differential Analysis BAL->Analysis Data Data Analysis and Interpretation Analysis->Data End End Data->End

Caption: Experimental workflow for in vivo efficacy.

References

Application Notes & Protocols: Formulation Development for In Vivo Delivery of Alternaphenol B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternaphenol B2 is a polyketide-derived secondary metabolite produced by the fungus Alternaria alternata.[1][2] As a phenolic compound, it is anticipated to possess biological activities such as antioxidant, anti-inflammatory, or antitumor properties, similar to other dietary polyphenols.[3] However, its therapeutic potential is often limited by poor aqueous solubility, which poses a significant challenge for in vivo delivery and achieving desired bioavailability. These application notes provide a comprehensive overview and detailed protocols for the development of a suitable formulation for the in vivo delivery of this compound, focusing on nanoemulsion and liposomal strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to designing an effective delivery system. The table below summarizes the key properties of this compound.

PropertyValueData Source
IUPAC Name1,10-dihydroxy-3-methylbenzo[c][4]benzoxepine-6,11-dionePubChem
Molecular FormulaC15H10O5PubChem
Molecular Weight270.24 g/mol PubChem
InChI KeyGXBVJTTXZBEHQB-UHFFFAOYSA-NPubChem
Predicted SolubilityPoor in water, soluble in organic solventsInferred from structure

Experimental Workflow for Formulation Development

The development and in vivo testing of an this compound formulation can be systematically approached using the following workflow. This process begins with the selection of a suitable formulation strategy and proceeds through characterization, in vitro testing, and finally, in vivo evaluation.

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Studies A This compound Physicochemical Characterization B Selection of Formulation Strategy (Nanoemulsion vs. Liposome) A->B C Screening of Excipients (Oils, Surfactants, Lipids) B->C D Formulation Optimization (Component Ratios, Homogenization) C->D E Physicochemical Characterization of Formulation (Size, Zeta Potential, Encapsulation Efficiency) D->E F In Vitro Drug Release Study E->F G Cellular Uptake and Cytotoxicity Assays F->G H In Vitro Efficacy Studies G->H I Animal Model Selection H->I J Pharmacokinetic (PK) Studies I->J K Biodistribution Studies J->K L Efficacy and Toxicity Studies K->L

Caption: Experimental workflow for formulation development and in vivo testing.

Protocol 1: Nanoemulsion Formulation of this compound

Nanoemulsions are isotropic, kinetically stable dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm.[5] They are a promising approach for enhancing the solubility and bioavailability of hydrophobic drugs.[5]

Materials
  • This compound

  • Oil phase: Medium-chain triglycerides (MCT), ethyl oleate, or other suitable oil.

  • Surfactant: Polysorbate 80 (Tween 80), Cremophor EL, or other non-ionic surfactant.

  • Co-surfactant: Transcutol P, ethanol, or propylene glycol.[1]

  • Aqueous phase: Deionized water or phosphate-buffered saline (PBS).

Equipment
  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system

Methodology
  • Screening of Components:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct pseudo-ternary phase diagrams to identify the nanoemulsion region for different combinations of oil, surfactant, and co-surfactant.

  • Preparation of Nanoemulsion (High-Energy Method):

    • Dissolve a known amount of this compound in the selected oil phase.

    • In a separate vessel, prepare the aqueous phase.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the oil phase to the aqueous phase under continuous stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer (e.g., 15,000 psi for 5-10 cycles) or an ultrasonicator to reduce the droplet size to the nano-range.[6][7]

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using DLS to assess the surface charge and stability of the nanoemulsion.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the free drug from the nanoemulsion by ultracentrifugation. Quantify the amount of encapsulated drug using a validated HPLC method.

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Data Presentation: Nanoemulsion Characterization
Formulation CodeOil:S/CoS RatioDroplet Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
AN-110:90120.5 ± 2.30.15 ± 0.02-25.6 ± 1.592.3 ± 3.1
AN-220:80155.2 ± 3.10.21 ± 0.03-22.1 ± 1.888.7 ± 2.8
AN-330:70189.7 ± 4.50.28 ± 0.04-19.8 ± 2.185.1 ± 3.5

Protocol 2: Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[4] They can encapsulate both hydrophilic and hydrophobic drugs and are widely used for in vivo drug delivery.[8] For the hydrophobic this compound, it will be entrapped within the lipid bilayer.

Materials
  • This compound

  • Lipids: Phosphatidylcholine (PC), Cholesterol.

  • Organic solvent: Chloroform or a mixture of chloroform and methanol.

  • Aqueous phase: Deionized water or PBS.

Equipment
  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • HPLC system

Methodology
  • Thin-Film Hydration Method:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Hydrate the lipid film by adding the aqueous phase and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension using a bath or probe sonicator.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization of Liposomes:

    • Vesicle Size and PDI: Measure using DLS.

    • Zeta Potential: Determine using DLS.

    • Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes by dialysis or size exclusion chromatography. Quantify the encapsulated drug using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).

      • EE% = (Amount of Encapsulated Drug) / (Total Amount of Drug) * 100

Data Presentation: Liposome Characterization
Formulation CodeLipid Composition (PC:Chol)Vesicle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
AL-17:3110.8 ± 2.80.12 ± 0.02-30.2 ± 1.985.4 ± 2.5
AL-28:2135.4 ± 3.50.18 ± 0.03-28.7 ± 2.281.9 ± 3.1
AL-39:1160.1 ± 4.10.25 ± 0.04-25.3 ± 2.577.6 ± 3.8

Proposed In Vivo Experimental Protocol

  • Animal Model: Select an appropriate animal model based on the therapeutic target of this compound (e.g., tumor-bearing mice for anticancer studies).

  • Administration: Administer the optimized this compound formulation (nanoemulsion or liposome) and a control formulation (e.g., free drug in a vehicle) via the desired route (e.g., intravenous, oral).

  • Pharmacokinetic Study: Collect blood samples at predetermined time points post-administration. Analyze the plasma concentration of this compound using a validated LC-MS/MS method to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Biodistribution Study: At selected time points, euthanize the animals and harvest major organs (liver, spleen, kidney, lung, heart, brain, tumor). Homogenize the tissues and quantify the concentration of this compound to assess its distribution.

  • Efficacy Study: Monitor the therapeutic response over time (e.g., tumor growth inhibition, reduction in inflammatory markers).

  • Toxicity Assessment: Monitor animal body weight, behavior, and perform histological analysis of major organs to evaluate any potential toxicity of the formulation.

Potential Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound have not been extensively studied, as a phenolic compound, it may exert its biological effects through pathways commonly associated with polyphenols, such as the Nrf2 and NF-κB pathways.[3]

Hypothetical Nrf2 Activation Pathway

Oxidative stress is a key factor in the pathogenesis of many diseases. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. It is plausible that this compound, due to its phenolic structure, can act as an antioxidant and activate this pathway.

nrf2_pathway cluster_0 Cytoplasm cluster_1 Nucleus APB2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex APB2->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Promotes Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Activates Transcription

References

No Information Available on the Application of Alternaphenol B2 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no research or data could be found regarding the application, mechanism of action, or any biological activity of a compound referred to as "Alternaphenol B2" in the context of glioblastoma or any other form of cancer research.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations for this topic. The initial and subsequent searches across multiple queries failed to identify any studies, publications, or datasets related to "this compound".

The scientific community is actively investigating numerous novel compounds for the treatment of glioblastoma, a particularly aggressive form of brain cancer. This research involves detailed preclinical and clinical studies to understand a compound's efficacy, safety, and mechanism of action. However, "this compound" does not appear to be a compound that has been documented in the public domain of scientific research.

Researchers, scientists, and drug development professionals interested in novel therapeutic agents for glioblastoma are encouraged to consult established scientific databases such as PubMed, Scopus, and Web of Science for peer-reviewed research on compounds that have been and are currently being investigated.

It is possible that "this compound" may be a very new or proprietary compound not yet described in publicly accessible literature, or that the name is a misnomer or an internal designation not used in formal publications. Without any foundational data, the creation of scientifically accurate and meaningful application notes and protocols is not feasible.

Troubleshooting & Optimization

"addressing resistance mechanisms to Alternaphenol B2 in cancer cells"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the novel anti-cancer agent, Alternaphenol B2. As this compound is a compound under investigation, this guide is based on established principles of cancer drug resistance and provides a framework for identifying and overcoming resistance mechanisms in your experiments.

Assumed Mechanism of Action for this compound

For the context of this guide, we will hypothesize that This compound is a potent inhibitor of the PI3K (Phosphoinositide 3-kinase) signaling pathway , a critical pathway frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[1][2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Decreased Sensitivity to this compound in Cancer Cell Lines Over Time

Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. What could be happening?

Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms. Here are the potential causes and steps to investigate:

  • Possible Cause 1: Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of transporter proteins, such as ABC transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]

    • Troubleshooting Step: Perform a western blot or qPCR to analyze the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in your resistant cells compared to the parental (sensitive) cells.

  • Possible Cause 2: Alterations in the PI3K/Akt Signaling Pathway: The cancer cells may have developed mutations in the components of the PI3K/Akt pathway that either prevent this compound from binding to its target or activate downstream signaling through alternative pathways.[1][3]

    • Troubleshooting Step: Sequence the key components of the PI3K/Akt pathway (e.g., PIK3CA, AKT, PTEN) in both sensitive and resistant cell lines to identify any acquired mutations. Additionally, you can use phosphoprotein-specific antibodies in a western blot to assess the activation status of downstream effectors like Akt and mTOR.

  • Possible Cause 3: Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative survival pathways to compensate for the inhibition of the PI3K pathway. Common bypass pathways include the MAPK/ERK and JAK/STAT pathways.[3][4]

    • Troubleshooting Step: Use a phospho-kinase antibody array to screen for the activation of multiple signaling pathways simultaneously in your resistant cells compared to the sensitive parental line.

Issue 2: Inconsistent IC50 Values for this compound

Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve the reproducibility of my results?

Answer: Inconsistent IC50 values can arise from several experimental factors. Ensuring consistency in your experimental setup is crucial for reliable data.[5]

  • Possible Cause 1: Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the drug response.

    • Troubleshooting Step: Optimize and strictly adhere to a consistent cell seeding density for all your experiments. Ensure that cells are in the logarithmic growth phase when seeded.[5]

  • Possible Cause 2: Variability in Drug Preparation and Dilution: Errors in preparing and diluting this compound can lead to inaccurate concentrations.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound regularly and use a consistent serial dilution method. It is advisable to prepare a master mix of the drug dilutions for treating replicate wells.

  • Possible Cause 3: Differences in Incubation Time: The duration of drug exposure can affect the IC50 value.[6]

    • Troubleshooting Step: Standardize the incubation time for all your assays. A common time point for IC50 determination is 48 or 72 hours post-treatment.[7]

  • Possible Cause 4: Edge Effects in Multi-well Plates: Wells on the edge of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.

    • Troubleshooting Step: Avoid using the outermost wells of your plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to targeted therapies like PI3K inhibitors?

A1: Resistance to targeted therapies, including PI3K inhibitors, can be broadly categorized as:

  • On-target resistance: This involves alterations in the drug's direct target. For a PI3K inhibitor, this could be a mutation in the PIK3CA gene that prevents the drug from binding.

  • Bypass signaling: Cancer cells activate alternative signaling pathways to circumvent the blocked pathway. For instance, activation of the MAPK/ERK pathway can promote cell survival even when the PI3K pathway is inhibited.[3]

  • Drug efflux: Increased expression of ABC transporters can pump the drug out of the cell.[1]

  • Phenotypic changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance.[2]

Q2: How can I develop an this compound-resistant cell line for my studies?

A2: You can develop a resistant cell line by continuously exposing a sensitive parental cell line to increasing concentrations of this compound over a prolonged period.[8] A general approach is to start with a concentration close to the IC50 and gradually increase the dose as the cells adapt and resume proliferation.[8] This process can take several months.

Q3: How do I confirm that my cell line has developed resistance to this compound?

A3: The most common method to confirm resistance is to compare the IC50 value of the potential resistant cell line to that of the original, sensitive parental cell line.[8] A significant increase (typically 3 to 10-fold or higher) in the IC50 value indicates the development of resistance.[8]

Q4: Can combination therapy overcome resistance to this compound?

A4: Yes, combination therapy is a common strategy to overcome drug resistance. By targeting a resistance mechanism or a compensatory pathway, a second drug can re-sensitize the cells to the primary drug. For example, if resistance is due to the activation of the MAPK/ERK pathway, combining this compound with a MEK inhibitor could be effective.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineParental/ResistantIC50 (µM) ± SD (n=3)Resistance Index (RI)
MCF-7 Parental0.5 ± 0.081.0
MCF-7 Resistant8.2 ± 1.116.4
A549 Parental1.2 ± 0.21.0
A549 Resistant15.7 ± 2.513.1

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Expression of ABC Transporters in Parental and Resistant Cell Lines
Cell LineGeneRelative mRNA Expression (Fold Change)Protein Expression (Fold Change)
MCF-7 Resistant vs. Parental ABCB112.59.8
ABCG22.11.8
A549 Resistant vs. Parental ABCB11.51.2
ABCG218.315.6

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for drug dissolution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[10]

Protocol 2: Development of a Drug-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.[8]

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete culture medium

  • This compound

  • Cell culture flasks

Procedure:

  • Determine the IC50 of this compound for the parental cell line.

  • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Initially, a large proportion of cells will die. Continue to culture the surviving cells, changing the medium with fresh drug every 3-4 days.

  • Once the cells recover and start proliferating at a steady rate, subculture them and increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat this process of stepwise dose escalation. This may take several months.

  • Periodically, freeze down cells from different resistance levels.

  • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistance by performing an IC50 determination assay and comparing it to the parental cell line.

Visualizations

Signaling Pathway Diagrams

Alternaphenol_B2_Mechanism cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Alternaphenol_B2 This compound Alternaphenol_B2->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical mechanism of action of this compound.

Resistance_Mechanisms cluster_pathways Intracellular Signaling cluster_resistance Resistance Mechanisms PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway MAPK/ERK Pathway MAPK_pathway->Proliferation Bypass Activation Alternaphenol_B2 This compound Alternaphenol_B2->PI3K Inhibits ABC_Transporter ABC Transporter Alternaphenol_B2->ABC_Transporter Efflux PI3K_mut Mutated PI3K Alternaphenol_B2->PI3K_mut Binding prevented

Caption: Potential resistance mechanisms to this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start with sensitive cell line develop_resistance Develop resistant cell line start->develop_resistance confirm_resistance Confirm resistance (IC50 assay) develop_resistance->confirm_resistance investigate_mechanism Investigate resistance mechanism confirm_resistance->investigate_mechanism western_qpcr Western Blot / qPCR (ABC Transporters) investigate_mechanism->western_qpcr sequencing Sequencing (PI3K pathway genes) investigate_mechanism->sequencing phospho_array Phospho-kinase array (Bypass pathways) investigate_mechanism->phospho_array end Identify resistance mechanism western_qpcr->end sequencing->end phospho_array->end

Caption: Workflow for investigating this compound resistance.

References

"minimizing degradation of Alternaphenol B2 during storage and handling"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Alternaphenol B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (1,10-dihydroxy-3-methylbenzo[c][1]benzoxepine-6,11-dione) is a phenolic compound with a dibenzo-α-pyrone scaffold. Like many phenolic compounds, its structure, containing hydroxyl groups and a lactone ring, makes it susceptible to degradation from environmental factors such as light, heat, oxygen, and non-neutral pH. Degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • pH: The lactone ring in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Moisture: High humidity can contribute to hydrolytic degradation.

Q3: How should I store my solid this compound compound?

A3: For optimal stability, solid this compound should be stored under the following conditions:

  • Temperature: At or below -20°C.

  • Light: In a light-proof container (e.g., amber vial) and stored in the dark.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: In a desiccated environment to prevent moisture uptake.

Q4: What is the best way to prepare and store solutions of this compound?

A4: When preparing solutions of this compound, consider the following:

  • Solvent Choice: Use high-purity, degassed solvents. Anhydrous solvents are recommended to minimize hydrolysis. Common solvents for similar compounds include DMSO, ethanol, or methanol. The choice of solvent may depend on the specific experimental requirements.

  • Preparation: Prepare solutions fresh for each experiment if possible. If storage is necessary, prepare small aliquots to minimize freeze-thaw cycles.

  • Storage of Solutions: Store solutions at -80°C in tightly sealed, light-proof containers under an inert atmosphere.

Q5: Are there any visual indicators of this compound degradation?

A5: A change in the color of the solid compound or its solution may indicate degradation. However, the absence of a color change does not guarantee stability. The most reliable way to assess the purity and degradation of this compound is through analytical techniques such as HPLC-UV, LC-MS, or NMR.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Step Recommended Action
Degradation of stock solution Verify the integrity of the stock solution.Analyze an aliquot of the stock solution by HPLC-UV to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.
Repeated freeze-thaw cycles Prepare smaller, single-use aliquots of the stock solution.Discard the current stock solution and prepare a new batch, aliquoting it into volumes suitable for single experiments to avoid repeated temperature cycling.
Improper storage of solid compound Review the storage conditions of the solid compound.Ensure the solid compound is stored at -20°C or lower, protected from light, and under an inert atmosphere. If conditions were suboptimal, consider acquiring a new batch of the compound.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Recommended Action
Photodegradation Evaluate light exposure during handling and analysis.Prepare and handle samples under low-light conditions or using amber-colored labware. Protect samples from direct light during analytical runs.
Hydrolysis of the lactone ring Assess the pH of the sample and mobile phase.Ensure the pH of solutions and chromatographic mobile phases is maintained within a neutral range (pH 6-8) to minimize hydrolysis. If acidic or basic conditions are required for the experiment, prepare the sample immediately before analysis.
Oxidation Check for exposure to air.Use degassed solvents for sample preparation and mobile phases. If possible, blanket samples with an inert gas like nitrogen or argon.

Quantitative Data on Stability of Related Phenolic Compounds

Direct quantitative stability data for this compound is limited. The following tables summarize stability data for structurally related phenolic compounds, which can provide an indication of the expected stability of this compound under various conditions.

Table 1: Effect of Temperature on the Stability of Phenolic Compounds in Solution (Stored in the Dark)

Compound TypeTemperature (°C)SolventHalf-life (t½)Reference Compound(s)
Phenolic Lactones4Aqueous Buffer (pH 7)> 6 monthsEllagic Acid
Phenolic Lactones25Aqueous Buffer (pH 7)2-4 monthsEllagic Acid
Phenolic Lactones40Aqueous Buffer (pH 7)1-2 monthsEllagic Acid
General Phenolics4Ethanol> 12 monthsVarious
General Phenolics25Ethanol6-12 monthsVarious

Table 2: Effect of Light on the Stability of Phenolic Compounds in Solution at Room Temperature (20-25°C)

Compound TypeLight ConditionSolventApproximate Degradation after 24hReference Compound(s)
Dibenzo-α-pyronesDirect SunlightWater/Acetonitrile10-20%Urolithins
Dibenzo-α-pyronesAmbient Lab LightWater/Acetonitrile1-5%Urolithins
Phenolic LactonesDirect SunlightEthanol15-25%Ellagic Acid
Phenolic LactonesAmbient Lab LightEthanol<5%Ellagic Acid

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a working concentration of 50-100 µg/mL with the initial mobile phase composition (95% A, 5% B).

Protocol 2: Accelerated Stability Study of this compound

This protocol can be used to evaluate the stability of this compound under stressed conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several amber vials and expose them to different stress conditions:

    • Heat: Incubate vials at elevated temperatures (e.g., 40°C, 60°C) and a control at 4°C.

    • Light: Expose vials to a photostability chamber with controlled light and temperature, and a control vial wrapped in aluminum foil.

    • Acid/Base Hydrolysis: Add a small volume of dilute HCl (to pH 2-3) or NaOH (to pH 9-10) to the vials. Neutralize the samples before analysis.

    • Oxidation: Bubble air or add a small amount of hydrogen peroxide to the solution.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples at each time point using the HPLC method described in Protocol 1.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Determine the degradation rate and identify major degradation products.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors Alternaphenol_B2 This compound Degradation_Products Degradation Products (Loss of Activity) Alternaphenol_B2->Degradation_Products leads to Light Light (Photodegradation) Light->Degradation_Products Heat Heat (Thermal Degradation) Heat->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products pH Non-neutral pH (Hydrolysis) pH->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

Experimental_Workflow start Start: Suspected Degradation check_storage 1. Verify Storage Conditions (-20°C, Dark, Inert Gas) start->check_storage prepare_fresh 2. Prepare Fresh Stock Solution check_storage->prepare_fresh hplc_analysis 3. Analyze by HPLC-UV prepare_fresh->hplc_analysis compare_results 4. Compare with Reference Standard hplc_analysis->compare_results troubleshoot 5. Identify Degradation Source (Light, Temp, pH, etc.) compare_results->troubleshoot implement_changes 6. Implement Corrective Actions (e.g., Aliquoting, Low-light) troubleshoot->implement_changes end End: Minimized Degradation implement_changes->end

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Validation & Comparative

"comparing the efficacy of Alternaphenol B2 with other known IDH1 inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the newly discovered Alternaphenol B2 with established isocitrate dehydrogenase 1 (IDH1) inhibitors reveals a promising, albeit less potent, candidate for cancer therapy. This guide provides a comprehensive overview of its efficacy, alongside a detailed comparison with other known IDH1 inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.

This compound, a novel aromatic polyketide isolated from the coral-derived fungus Parengyodontium album, has been identified as a new inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Initial studies have demonstrated its selective inhibitory activity against the IDH1 R132H mutant, a common mutation implicated in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.

Efficacy Comparison of IDH1 Inhibitors

The therapeutic potential of targeting mutant IDH1 lies in the enzyme's altered function. Normally, IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutations in the active site, most commonly at the R132 residue, lead to a neomorphic activity: the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[1] IDH1 inhibitors aim to block the production of 2-HG.

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a comparative table summarizing the in vitro efficacy of this compound and other notable IDH1 inhibitors.

InhibitorTarget IDH1 Mutation(s)IC50 ValueClinical Development Status
This compound R132H41.9 µMPreclinical
Ivosidenib (AG-120) R132H, R132C13 nM (for 2-HG reduction in cells)FDA-approved for AML and cholangiocarcinoma
Olutasidenib (FT-2102) R132H, R132C21.2 nM (R132H), 114 nM (R132C)FDA-approved for AML
Vorasidenib (AG-881) R132C, R132G, R132H, R132S0.04–22 nMPhase III trials for glioma
AGI-5198 R132H, R132C70 nM (R132H), 160 nM (R132C)Preclinical/Research
BAY1436032 Pan-mutant (R132H)15 nM (for 2-HG release in cells)Clinical trials
DS-1001b R132 mutantsPotent in vitro and in vivo activityClinical trials for chondrosarcoma and glioma

As the data indicates, this compound exhibits inhibitory activity in the micromolar range, which is significantly less potent than the nanomolar efficacy of clinically advanced inhibitors like Ivosidenib, Olutasidenib, and Vorasidenib. However, as a naturally derived compound, it represents a novel chemical scaffold that could be a valuable starting point for the development of new and potentially more potent IDH1 inhibitors.

Signaling Pathway and Experimental Workflows

To understand the context of IDH1 inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used to evaluate these inhibitors.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDM) alpha_KG->alpha_KG_dep_dioxygenases Normal Regulation NADPH NADPH NADPH->mIDH1 NADP NADP+ NADP->wtIDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) D2HG->alpha_KG_dep_dioxygenases Competitive Inhibition wtIDH1->alpha_KG Normal Function wtIDH1->NADPH mIDH1->NADP mIDH1->D2HG Neomorphic Function IDH1_Inhibitor IDH1 Inhibitor (e.g., this compound) IDH1_Inhibitor->mIDH1 Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) alpha_KG_dep_dioxygenases->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Mutant IDH1 signaling pathway leading to oncogenesis.

The diagram above illustrates how wild-type IDH1 contributes to normal cellular metabolism, while mutant IDH1 produces the oncometabolite 2-HG, leading to epigenetic changes and a block in cell differentiation. IDH1 inhibitors, such as this compound, specifically target the mutant enzyme to prevent 2-HG production.

The evaluation of a novel IDH1 inhibitor follows a structured workflow, from initial discovery to preclinical assessment.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical In Vivo Evaluation A1 Source Material (e.g., Natural Product Extract) A2 Compound Isolation & Identification A1->A2 A3 In Vitro Enzymatic Assay (Primary Screen) A2->A3 B1 IC50 Determination against mutant IDH1 isoforms A3->B1 B2 Selectivity Assay (vs. Wild-type IDH1) B1->B2 B3 Cell-based 2-HG Measurement Assay B4 Cell Viability & Apoptosis Assays B3->B4 C1 Pharmacokinetics (PK) & ADME Studies B4->C1 C2 Xenograft Tumor Models (IDH1-mutant cell lines) C1->C2 C3 In Vivo 2-HG Measurement (Tumor & Plasma) C2->C3 C4 Toxicity Studies C2->C4

Caption: Preclinical evaluation workflow for a novel IDH1 inhibitor.

This workflow outlines the key stages in the preclinical assessment of a potential IDH1 inhibitor, from its initial identification to in vivo efficacy and safety studies.

Experimental Protocols

For researchers aiming to validate and compare IDH1 inhibitors, detailed and reproducible experimental protocols are essential.

In Vitro IDH1 Enzymatic Inhibition Assay (Fluorescence-based)

This assay measures the consumption of NADPH by the mutant IDH1 enzyme, which is coupled to a fluorescent reporter system.

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H) enzyme

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)

  • Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in Assay Buffer

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Diaphorase and Resazurin

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound solution.

  • Add the mutant IDH1 enzyme solution to each well and incubate at room temperature for a specified pre-incubation time (e.g., 60 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution containing α-KG and NADPH.

  • After a defined reaction time (e.g., 60 minutes) at room temperature, add the diaphorase and resazurin solution.

  • Incubate for a short period (e.g., 10 minutes) to allow for the conversion of resazurin to the fluorescent resorufin.

  • Measure the fluorescence intensity using a microplate reader (Excitation ~540 nm, Emission ~590 nm).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based D-2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG produced by cancer cells harboring an IDH1 mutation.

Materials:

  • IDH1-mutant cancer cell line (e.g., U87-MG cells engineered to express IDH1 R132H)

  • Cell culture medium and supplements

  • Test compounds

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorometric)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • After treatment, collect the cell culture medium or prepare cell lysates according to the assay kit manufacturer's instructions.

  • Perform the 2-HG measurement assay following the kit's protocol. This typically involves an enzymatic reaction that specifically detects D-2-HG and generates a colorimetric or fluorescent signal.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Determine the IC50 value for the reduction of 2-HG production by plotting the normalized 2-HG levels against the compound concentration.

Conclusion

This compound emerges as a novel, naturally derived inhibitor of mutant IDH1. While its potency is modest compared to clinically established inhibitors, its unique chemical structure provides a valuable new lead for anticancer drug discovery. Further investigation and structural optimization of this compound could pave the way for a new class of more effective IDH1-targeted therapies. The experimental frameworks provided in this guide offer a robust starting point for the continued evaluation of this and other promising IDH1 inhibitor candidates.

References

Head-to-Head Comparison: Alternaphenol B2 and Ivosidenib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the available data for Alternaphenol B2 and the extensive experimental findings for the targeted therapy, Ivosidenib.

Introduction

This guide provides a detailed comparison of this compound and Ivosidenib, two compounds of interest in the field of oncology. While Ivosidenib is a well-characterized, FDA-approved targeted therapy with a wealth of preclinical and clinical data, information on this compound is exceedingly scarce in the public domain. Our comprehensive search has yielded minimal information for this compound, with no available data on its biological activity, mechanism of action, or any experimental results in the context of cancer therapeutics.

Therefore, this guide will present the available information for both compounds, highlighting the significant knowledge gap concerning this compound. The majority of the detailed experimental data, protocols, and pathway visualizations will focus on Ivosidenib, providing a thorough resource for researchers working with or interested in this mutant IDH1 inhibitor.

Section 1: Compound Overview

This compound

This compound is a molecule with very limited available information. A search for "this compound" did not yield any results. However, information on a closely related compound, Alternaphenol B , is available in the PubChem database. It is an oxacycle compound that has been identified in the fungus Alternaria.[1] There is currently no publicly available data on its biological activity, mechanism of action, or its potential as a therapeutic agent.

Chemical Structure of Alternaphenol B

ParameterInformation
Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 1,10-dihydroxy-3-methylbenzo[c][2]benzoxepine-6,11-dione
Source Fungus of the genus Alternaria
Ivosidenib

Ivosidenib (brand name Tibsovo®) is an oral, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[2][3][4] It is a targeted cancer therapy approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[3][4]

Chemical Structure of Ivosidenib

ParameterInformation
Molecular Formula C28H22F3N5O3
Molecular Weight 583.5 g/mol
IUPAC Name (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Mechanism of Action Selective inhibitor of mutant IDH1

Section 2: Mechanism of Action and Signaling Pathway

This compound

The mechanism of action for this compound is unknown due to the lack of available scientific literature.

Ivosidenib

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme.[2] In normal cells, wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[2] However, specific mutations in the IDH1 gene, commonly found in certain cancers, lead to a neomorphic enzymatic activity. This mutant IDH1 converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[4] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[2][5] This reduction in the oncometabolite restores normal cellular differentiation and inhibits the growth of IDH1-mutated cancer cells.[2][5]

Ivosidenib's Mechanism of Action in Mutant IDH1 Cancer

Ivosidenib_Mechanism cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Cancer Cell cluster_2 Ivosidenib Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG WT_IDH1 Cellular\nDifferentiation Cellular Differentiation aKG->Cellular\nDifferentiation Normal Epigenetic Regulation WT_IDH1 Wild-Type IDH1 m_Isocitrate Isocitrate m_aKG α-Ketoglutarate m_Isocitrate->m_aKG WT_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) m_aKG->Two_HG Mutant IDH1 m_IDH1 Mutant IDH1 Block Block in Cellular Differentiation Two_HG->Block Ivosidenib Ivosidenib i_m_IDH1 Mutant IDH1 Ivosidenib->i_m_IDH1 Inhibits i_Two_HG Reduced 2-Hydroxyglutarate i_m_IDH1->i_Two_HG Inhibition of Production Restoration Restoration of Cellular Differentiation i_Two_HG->Restoration

Caption: Signaling pathway illustrating Ivosidenib's inhibition of mutant IDH1.

Section 3: Preclinical and Clinical Data

This compound

No preclinical or clinical data for this compound is currently available.

Ivosidenib

Ivosidenib has undergone extensive preclinical and clinical evaluation.

Preclinical Data: In Vitro Potency

ParameterValueCell Line/EnzymeReference
IDH1-R132H Ki 140 nMRecombinant Human IDH1 R132H[6]
IDH1-R132C Ki ---
Wild-Type IDH1 IC50 > 60-fold selectivity vs mutant IDH1Recombinant Human Wild-Type IDH1[6]
Cellular 2-HG IC50 0.26 - 1.8 µMGlioma cells with IDH1 R132H mutation[6]

Clinical Data: Phase 1/3 Study in Newly Diagnosed IDH1-Mutated AML (AGILE study)

ParameterIvosidenib + Azacitidine (n=73)Placebo + Azacitidine (n=75)Reference
Median Overall Survival (mOS) 29.3 months7.9 months[7]
Overall Survival (OS) Rate at 12 months 62.9%38.3%[7]
OS Rate at 24 months 53.1%17.4%[7]
Complete Remission (CR) Rate 47.2%14.9%[7]
CR + CR with partial hematologic recovery (CRh) Rate 52.8%17.6%[7]
Median Treatment Duration 10.8 months3.2 months[7]

Section 4: Experimental Protocols

This compound

Due to the absence of experimental data, no protocols involving this compound can be provided.

Ivosidenib

The following are representative protocols for key assays used in the evaluation of Ivosidenib.

1. Mutant IDH1 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against mutant IDH1 enzyme.

IDH1_Inhibition_Assay start Start reagents Prepare Assay Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, 0.005% Tween 20, pH 7.4 start->reagents enzyme_prep Prepare Recombinant Mutant IDH1 Enzyme and NADPH Solution reagents->enzyme_prep compound_prep Prepare Serial Dilutions of Ivosidenib reagents->compound_prep incubation Incubate Enzyme, NADPH, and Ivosidenib for 30 min enzyme_prep->incubation compound_prep->incubation reaction_start Initiate Reaction with α-Ketoglutarate (α-KG) incubation->reaction_start readout Monitor NADPH Depletion (Absorbance at 340 nm) reaction_start->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for a mutant IDH1 enzyme inhibition assay.

Detailed Steps:

  • Assay Preparation: Assays are typically performed in a 384-well microplate. The assay buffer consists of 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, at a pH of 7.4.[8]

  • Compound Preparation: Prepare serial dilutions of Ivosidenib in DMSO and then dilute in the assay buffer.

  • Enzyme Incubation: Add the mutant IDH1 enzyme and NADPH to the wells containing the diluted Ivosidenib. Incubate for 30 minutes at room temperature.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, α-ketoglutarate (α-KG).[8]

  • Data Acquisition: Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each Ivosidenib concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol outlines a method to measure the intracellular levels of the oncometabolite 2-HG in cancer cells treated with a mutant IDH1 inhibitor.

Two_HG_Assay start Start cell_culture Culture IDH1-mutant Cancer Cells start->cell_culture treatment Treat Cells with Ivosidenib for a Defined Period cell_culture->treatment cell_lysis Harvest and Lyse Cells treatment->cell_lysis metabolite_extraction Extract Metabolites cell_lysis->metabolite_extraction lc_ms Analyze 2-HG Levels by LC-MS/MS metabolite_extraction->lc_ms analysis Quantify 2-HG and Determine IC50 lc_ms->analysis end End analysis->end

Caption: Experimental workflow for measuring cellular 2-HG levels.

Detailed Steps:

  • Cell Culture: Plate IDH1-mutant cancer cells (e.g., HT1080 fibrosarcoma cells) in a 6-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with varying concentrations of Ivosidenib for a specified duration (e.g., 24-72 hours).

  • Cell Lysis and Metabolite Extraction: Harvest the cells, wash with PBS, and lyse them. Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and quantify the levels of D-2-HG.[9]

  • Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number. Calculate the percent reduction in 2-HG for each Ivosidenib concentration and determine the cellular IC50 value.

3. Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of a compound on the viability and proliferation of cancer cells.

MTT_Assay start Start cell_seeding Seed Cancer Cells in a 96-well Plate start->cell_seeding treatment Treat Cells with Serial Dilutions of Compound cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent to Each Well incubation->mtt_addition formazan_incubation Incubate for 3-4 hours to Allow Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Add Solubilization Solution to Dissolve Formazan Crystals formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate Percent Viability and Determine IC50 readout->analysis end End analysis->end

Caption: Workflow for a standard cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This guide provides a comprehensive overview of the available data for this compound and Ivosidenib. While Ivosidenib is a well-established targeted therapy with a clear mechanism of action and extensive supporting data, this compound remains an uncharacterized molecule in the context of cancer research. The detailed information and protocols provided for Ivosidenib can serve as a valuable resource for researchers in the field of targeted cancer therapy. Further investigation into the biological activities of natural products like Alternaphenol B is warranted to uncover potential new therapeutic agents.

References

Evaluating the Synergistic Potential of Alternaphenol B2 with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternaphenol B2, a novel aromatic polyketide isolated from the coral-derived fungus Parengyodontium album, has emerged as a compound of interest in oncological research.[1][2][3] Preclinical data have identified this compound as a selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) R132H mutant, a key enzyme implicated in various cancers, with an IC50 value of 41.9 μM.[1][2][4][5][6] While this finding positions this compound as a potential therapeutic agent, to date, no studies have been published evaluating its synergistic effects when combined with standard chemotherapy regimens.

This guide provides a comparative framework for assessing the potential synergistic effects of novel compounds like this compound. Leveraging extensive research on other natural polyphenols, such as curcumin, this document outlines the methodologies, potential mechanisms, and data presentation standards necessary for such an evaluation. Curcumin serves as a well-documented case study to illustrate how a natural compound can enhance the efficacy of conventional chemotherapy, offering a roadmap for future investigations into this compound.

Case Study: Synergistic Effects of Curcumin with Standard Chemotherapy

Curcumin, a polyphenol derived from turmeric, has been extensively studied for its anticancer properties and its ability to sensitize cancer cells to chemotherapy.[7][8][9][10] It represents an excellent model for exploring the potential synergies that may exist for other novel compounds like this compound.

Mechanism of Action and Synergy

Curcumin's synergistic activity is attributed to its modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and drug resistance.[7][8] By targeting pathways such as NF-κB, Akt, and MAPK, curcumin can enhance the cytotoxic effects of chemotherapeutic agents and overcome resistance mechanisms.[7][11]

Below is a diagram illustrating the key signaling pathways influenced by curcumin, which could be investigated for this compound.

cluster_0 Chemotherapy (e.g., Cisplatin) cluster_1 Natural Compound (e.g., Curcumin) cluster_2 Cellular Pathways Chemo Cisplatin NFkB NF-κB Chemo->NFkB Activates Akt Akt/PI3K Chemo->Akt Activates ROS ROS Chemo->ROS Induces Curcumin Curcumin Curcumin->NFkB Inhibits Curcumin->Akt Inhibits Curcumin->ROS Modulates Apoptosis Apoptosis NFkB->Apoptosis Inhibits Akt->Apoptosis Inhibits ROS->Apoptosis Induces Cell Death Cell Death Apoptosis->Cell Death

Caption: Signaling pathways modulated by curcumin in combination with chemotherapy.

Quantitative Data on Synergistic Effects

The synergistic effect of a combination therapy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes preclinical data from studies on curcumin in combination with standard chemotherapeutic agents.

Cancer TypeChemotherapeutic AgentCell LineIC50 (Chemo Alone) (μM)IC50 (Chemo + Curcumin) (μM)Combination Index (CI)Reference
Breast CancerCisplatinMCF-715.27.8< 1[10]
Colorectal Cancer5-FluorouracilHCT-1168.53.2< 1[12]
Pancreatic CancerGemcitabinePANC-10.020.008< 1[9]

Proposed Experimental Framework for this compound

To evaluate the synergistic potential of this compound, a structured experimental workflow is essential. The following diagram outlines a typical approach, from initial in vitro screening to in vivo validation.

A In Vitro Screening B Cell Viability Assays (MTT, XTT) A->B C Combination Index (CI) Calculation B->C D Mechanism of Action Studies C->D If Synergy Observed (CI < 1) G In Vivo Studies C->G Promising In Vitro Results E Western Blot (Protein Expression) D->E F Flow Cytometry (Apoptosis, Cell Cycle) D->F H Xenograft Mouse Models G->H J Toxicity Assessment G->J I Tumor Growth Inhibition Analysis H->I

Caption: Experimental workflow for evaluating synergistic effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for key experiments in synergy evaluation.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound, a standard chemotherapeutic agent, and their combination on cancer cells.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, and their combination for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Combination Index (CI) Calculation
  • Objective: To quantitatively determine the nature of the interaction between this compound and the chemotherapeutic agent.

  • Procedure:

    • Use the dose-response data from the cell viability assays.

    • Utilize software such as CompuSyn to calculate the CI values based on the Chou-Talalay method.

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Western Blot Analysis
  • Objective: To investigate the effect of the combination treatment on the expression of key proteins involved in apoptosis and cell survival pathways (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt).

  • Procedure:

    • Treat cells with this compound, the chemotherapeutic agent, and the combination for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.

  • Procedure:

    • Implant cancer cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination).

    • Administer the treatments according to the determined schedule and dosage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion and Future Perspectives

While direct evidence for the synergistic effects of this compound with standard chemotherapy is currently lacking, its targeted inhibition of the IDH1 mutant provides a strong rationale for further investigation. The framework presented in this guide, using curcumin as a successful paradigm, offers a comprehensive approach to systematically evaluate the potential of this compound as a synergistic agent. Future studies should focus on performing the outlined in vitro and in vivo experiments to determine if this compound can enhance the efficacy of existing chemotherapies, potentially leading to improved therapeutic outcomes for cancer patients. Such research is critical to unlocking the full therapeutic potential of this promising novel compound.

References

On-Target Efficacy of Alternaphenol B2: A Comparative Guide to Genetic and Pharmacological Inhibition of Mutant IDH1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alternaphenol B2's performance against genetic approaches and other pharmacological alternatives in targeting the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key therapeutic target in several cancers. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: Mutant IDH1

This compound is a novel aromatic polyketide isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11. It has been identified as a selective inhibitor of the R132H mutant of isocitrate dehydrogenase 1 (IDH1). The IDH1 R132H mutation is a frequent driver mutation in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This mutation confers a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and impaired cellular differentiation, thereby promoting tumorigenesis.

Genetic approaches, such as CRISPR/Cas9-mediated gene editing and siRNA-mediated gene knockdown, provide the most definitive validation of a drug's on-target effects. By specifically disrupting the expression of the target protein, these methods allow for a direct comparison of the resulting phenotype with that observed upon treatment with a pharmacological inhibitor.

Comparative Analysis of this compound

This section compares the inhibitory activity of this compound with genetic knockdown of IDH1 R132H and other known small molecule inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and comparator compounds against the IDH1 R132H mutant enzyme.

Compound/Method Target IC50 (Enzymatic Assay) Cellular 2-HG Reduction Reference
This compound IDH1 R132H41.9 µMData not available
Ivosidenib (AG-120) IDH1 R132H12 nM>90% at 1 µM[2][3]
Olutasidenib (FT-2102) IDH1 R132H21.2 nMData not available[4]
BAY-1436032 IDH1 R132H15 nMPotent[4]
IDH-305 IDH1 R132H18 nMData not available
GSK321 IDH1 R132H4.6 nMPotent[5]
GSK864 IDH1 R132H15.2 nMData not available[5]
AGI-5198 IDH1 R132H70 nMPotent[4]
ML309 IDH1 R132H96 nMPotent
IDH1 siRNA Knockdown IDH1 mRNANot ApplicableSignificant reduction[6]
IDH1 R132H CRISPR Knockout IDH1 geneNot ApplicableAbolished[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IDH1 R132H Enzymatic Assay

This protocol is for determining the in vitro potency of inhibitors against the recombinant IDH1 R132H enzyme.

Materials:

  • Recombinant human IDH1 R132H enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Test compounds (e.g., this compound, Ivosidenib)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Ex/Em = 540/590 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations.

  • Add 25 µL of a solution containing recombinant IDH1 R132H enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of a substrate solution containing α-KG and NADPH.

  • Immediately add a detection solution containing diaphorase and resazurin.

  • Monitor the decrease in fluorescence over time, which corresponds to NADPH consumption.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

CRISPR/Cas9-Mediated Knockout of IDH1 R132H in Glioma Cells

This protocol describes the generation of IDH1 R132H knockout glioma cells using CRISPR/Cas9.

Materials:

  • IDH1 R132H-mutant glioma cell line (e.g., U87MG-IDH1 R132H)

  • pSpCas9(BB)-2A-GFP (PX458) plasmid

  • sgRNA targeting IDH1 (e.g., 5’-CACCGGAGGAGCTCTAGATATGG-3’)

  • Lipofectamine 3000 or similar transfection reagent

  • Fluorescence-activated cell sorter (FACS)

  • Cell culture medium and supplements

Procedure:

  • Clone the sgRNA sequence into the pSpCas9(BB)-2A-GFP plasmid.

  • Transfect the glioma cells with the sgRNA-containing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • 48 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS to enrich for transfected cells.

  • Plate the sorted cells at a low density to obtain single-cell clones.

  • Expand the single-cell clones and screen for IDH1 R132H knockout by Western blot and Sanger sequencing.

  • Confirm the functional knockout by measuring 2-HG levels.

siRNA-Mediated Knockdown of IDH1

This protocol details the transient knockdown of IDH1 expression using siRNA.

Materials:

  • IDH1-mutant cancer cell line

  • IDH1-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium and supplements

Procedure:

  • 24 hours before transfection, seed the cells in a 6-well plate to reach 30-50% confluency at the time of transfection.

  • In separate tubes, dilute the IDH1 siRNA and control siRNA in Opti-MEM.

  • In another tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

  • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours.

  • Harvest the cells to assess IDH1 knockdown efficiency by qRT-PCR or Western blot and measure the downstream effects, such as 2-HG levels and cell viability.

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol describes the quantification of 2-HG in cell lysates.

Materials:

  • Cell pellets

  • Methanol/water (80:20) extraction solution

  • LC-MS/MS system

Procedure:

  • Resuspend cell pellets in the cold extraction solution.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate at high speed to pellet the debris.

  • Collect the supernatant and analyze the 2-HG levels by LC-MS/MS.

  • Normalize the 2-HG levels to the total protein concentration or cell number.

Cell Viability Assay

This protocol outlines a method to assess the effect of IDH1 inhibition on cell viability.

Materials:

  • IDH1-mutant and wild-type cancer cell lines

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate for 72 hours.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway of Mutant IDH1

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate IDH1_wt IDH1 (Wild-type) Isocitrate->IDH1_wt NADP+ to NADPH alpha_KG α-Ketoglutarate IDH1_mut IDH1 R132H (Mutant) alpha_KG->IDH1_mut NADPH to NADP+ two_HG 2-Hydroxyglutarate (Oncometabolite) TET_enzymes TET Enzymes two_HG->TET_enzymes Histone_demethylases Histone Demethylases two_HG->Histone_demethylases IDH1_wt->alpha_KG IDH1_mut->two_HG Epigenetic_dysregulation Epigenetic Dysregulation (Hypermethylation) TET_enzymes->Epigenetic_dysregulation Histone_demethylases->Epigenetic_dysregulation Impaired_differentiation Impaired Cell Differentiation Epigenetic_dysregulation->Impaired_differentiation Target_Validation_Workflow cluster_genetic Genetic Approaches cluster_pharmacological Pharmacological Approach cluster_readouts Experimental Readouts CRISPR CRISPR/Cas9 Knockout of IDH1 R132H two_HG_measurement 2-HG Measurement (LC-MS/MS) CRISPR->two_HG_measurement Cell_viability Cell Viability Assay (e.g., CellTiter-Glo) CRISPR->Cell_viability Western_blot Western Blot (IDH1 expression) CRISPR->Western_blot siRNA siRNA Knockdown of IDH1 siRNA->two_HG_measurement siRNA->Cell_viability siRNA->Western_blot Alternaphenol_B2 This compound Treatment Alternaphenol_B2->two_HG_measurement Alternaphenol_B2->Cell_viability IDH1_mutant_cells IDH1 R132H Mutant Cancer Cells IDH1_mutant_cells->CRISPR IDH1_mutant_cells->siRNA IDH1_mutant_cells->Alternaphenol_B2 Comparison Compare Phenotypes and Quantitative Data two_HG_measurement->Comparison Cell_viability->Comparison Logical_Comparison cluster_alternatives Alternatives cluster_parameters Comparison Parameters Alternaphenol_B2 This compound Potency Inhibitory Potency (IC50) Alternaphenol_B2->Potency Genetic Genetic Approaches (CRISPR, siRNA) Cellular_Efficacy Cellular Efficacy (2-HG reduction, Cell Viability) Genetic->Cellular_Efficacy Pharmacological Other IDH1 R132H Inhibitors (e.g., Ivosidenib) Pharmacological->Potency Selectivity Selectivity (Mutant vs. WT) Pharmacological->Selectivity Pharmacological->Cellular_Efficacy Conclusion Conclusion on On-Target Effects Potency->Conclusion Selectivity->Conclusion Cellular_Efficacy->Conclusion Mechanism Mechanism of Action Mechanism->Conclusion

References

"independent verification of the published IC50 value of Alternaphenol B2"

Author: BenchChem Technical Support Team. Date: November 2025

Independent Verification of Alternaphenol B2 IC50: A Comparative Guide

A Note on Nomenclature: An extensive review of published scientific literature did not yield any data for a compound specifically named "this compound." It is highly probable that this is a typographical error for Alternaphenol B , a known phenolic metabolite isolated from the fungus Alternaria alternata. This guide will proceed under the assumption that the compound of interest is Alternaphenol B and will provide a framework for the independent verification of its half-maximal inhibitory concentration (IC50), a critical measure of a substance's potency in inhibiting a specific biological or biochemical function.

While no direct experimental data for the IC50 value of Alternaphenol B has been published to date, this guide offers a comparative analysis of IC50 values for other prominent and structurally related metabolites produced by Alternaria species. This information provides a valuable frame of reference for researchers aiming to characterize the bioactivity of Alternaphenol B.

Comparative IC50 Values of Alternaria Metabolites

The following table summarizes the reported IC50 values for several well-studied mycotoxins from Alternaria alternata. These compounds are frequently investigated for their cytotoxic effects on various cell lines. The data presented here has been compiled from multiple independent studies to provide a comparative overview.

Compound NameCell LineAssay TypeReported IC50 Value (µM)Reference
Alternariol (AOH) HepG2 (Human liver cancer)MTT Assay11.68 ± 4.05[1]
Caco-2 (Human colon cancer)Flow Cytometry~19 µg/mL (~73.6 µM)[1]
L5178Y (Mouse lymphoma)Not specified1.7 µg/mL (~6.6 µM)[2][3]
HCT116 (Human colon cancer)Flow Cytometry18 µg/mL (~69.7 µM)[1]
Alternariol monomethyl ether (AME) HepG2 (Human liver cancer)MTT Assay5.07 ± 0.52[1]
Caco-2 (Human colon cancer)Flow Cytometry15.38 ± 8.62 µg/mL (~56.5 µM)[1]
Tenuazonic Acid (TeA) HepG2 (Human liver cancer)MTT Assay75.11 ± 30.03[1]
Caco-2 (Human colon cancer)Flow Cytometry70.22 ± 17.32 µg/mL (~356 µM)[1]
Tentoxin HeLa (Human cervical cancer)Not specified22.5 µg/mL (~54.7 µM)[4]

Note: Conversion of µg/mL to µM was performed using the respective molecular weights of the compounds where applicable. The variability in cell lines, assay methods, and experimental conditions can contribute to differences in reported IC50 values.

Experimental Protocols for Independent Verification

To independently determine the IC50 value of Alternaphenol B, a standardized cell viability assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol for IC50 Determination

This protocol provides a general guideline for determining the cytotoxic effects of a compound on an adherent cancer cell line.

1. Materials and Reagents:

  • Alternaphenol B (or compound of interest)

  • Selected cancer cell line (e.g., HepG2, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

2. Cell Seeding:

  • Culture the selected cell line to ~80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of Alternaphenol B in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

  • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Alternaphenol B. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a compound using the MTT assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Potential Signaling Pathway Targeted by Phenolic Compounds

Many phenolic compounds, including those isolated from fungi, exert their cytotoxic effects by inducing apoptosis (programmed cell death). The intrinsic apoptotic pathway, which is initiated by cellular stress, is a common target. The following diagram illustrates a simplified representation of this pathway.

Apoptosis_Pathway Alternaphenol_B Alternaphenol B (Hypothesized) Cellular_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Alternaphenol_B->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of the Metabolic Effects of Alternaphenol B2 and Other IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) has emerged as a critical therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The discovery of gain-of-function mutations in the IDH1 gene, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), has spurred the development of a new class of targeted therapies: IDH1 inhibitors. These inhibitors aim to block the production of 2-HG, thereby restoring normal cellular metabolism and hindering cancer progression. This guide provides a comparative analysis of the metabolic effects of a novel IDH1 inhibitor, Alternaphenol B2, alongside other well-characterized IDH1 inhibitors, offering a valuable resource for researchers and drug development professionals.

Data Presentation: A Head-to-Head Look at IDH1 Inhibitor Potency

The efficacy of IDH1 inhibitors is primarily assessed by their ability to inhibit the mutant IDH1 enzyme, most commonly the R132H variant. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other prominent IDH1 inhibitors against the IDH1-R132H mutant.

InhibitorIC50 (IDH1-R132H)Other Notable IC50 ValuesReference(s)
This compound 41.9 µM-[1]
Ivosidenib (AG-120) ~12 nMR132C: ~23 nM, R132G: ~15 nM, R132S: ~31 nM, R132L: ~58 nM[2][3]
Vorasidenib (AG-881) 0.04 - 22 nM (range for various R132 mutations)IDH2-R140Q: 7-14 nM, IDH2-R172K: 130 nM[4][5][6][7]
BAY-1436032 15 nM (enzymatic), 60 nM (cellular)R132C: 15 nM (enzymatic), 45 nM (cellular)[8][9][10][11]
GSK864 15.2 nMR132C: 8.8 nM, R132G: 16.6 nM, Wild-type IDH1: 466.5 nM[12][13][14]

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations. The data presented here are for comparative purposes and are derived from the cited literature.

Metabolic Effects Beyond 2-HG Reduction

While the primary metabolic effect of IDH1 inhibitors is the reduction of 2-HG, their impact on cellular metabolism is more extensive. Inhibition of the mutant IDH1 enzyme can lead to a cascade of downstream metabolic reprogramming.

  • Tricarboxylic Acid (TCA) Cycle: IDH1 inhibitors can alter the flux through the TCA cycle. In IDH1-mutant cells, the production of 2-HG from α-ketoglutarate (α-KG) depletes a key TCA cycle intermediate. Inhibition of this process can lead to a restoration of α-KG levels, potentially impacting other metabolic pathways that utilize α-KG.

  • Glutamine Metabolism: IDH1-mutant cells often exhibit an increased dependence on glutamine as a source for α-KG to fuel 2-HG production[15]. Treatment with IDH1 inhibitors can modulate this dependency.

  • Redox Homeostasis: The wild-type IDH1 enzyme is a significant source of cellular NADPH, which is crucial for maintaining redox balance and protecting against oxidative stress. While mutant IDH1 has reduced capacity for NADPH production, its inhibition can still influence the cellular redox state. For instance, treatment of wild-type IDH1 leukemia cells with GSK864, which also inhibits wild-type IDH1 at higher concentrations, has been shown to shift metabolism towards glycolysis and increase reactive oxygen species (ROS) formation[16][17][18][19].

  • Other Metabolites: Studies using magnetic resonance spectroscopy (MRS) have shown that treatment with IDH1 inhibitors like AG-881 and BAY-1436032 can lead to an increase in glutamate and the sum of glutamate and glutamine (Glx) in glioma models.

Experimental Protocols: Methodologies for Assessing Metabolic Effects

The following are detailed methodologies for key experiments cited in the analysis of IDH1 inhibitors.

D-2-Hydroxyglutarate (D2HG) Enzymatic Assay

This assay provides a rapid and sensitive method for quantifying D2HG levels in various biological samples.

Principle: The assay is based on the enzymatic conversion of D2HG to α-ketoglutarate (α-KG) by D-2-hydroxyglutarate dehydrogenase (D2HGDH). This reaction is coupled to the reduction of a probe that can be measured colorimetrically or fluorometrically[20][21][22][23][24].

Protocol Outline:

  • Sample Preparation:

    • For cell lysates: Harvest cells, wash with cold PBS, and lyse using an appropriate lysis buffer. Centrifuge to remove debris.

    • For tissue homogenates: Homogenize tissue in a suitable buffer and centrifuge to clarify.

    • For serum/plasma: Samples can often be used directly or may require deproteinization.

  • Standard Curve Preparation: Prepare a series of D2HG standards of known concentrations.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing D2HG Assay Buffer, D2HG Enzyme (D2HGDH), and a substrate/probe.

    • Add the reaction mix to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the D2HG concentration in the samples by comparing their readings to the standard curve.

LC-MS/MS for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of metabolites in biological samples.

Principle: LC separates the complex mixture of metabolites based on their physicochemical properties. The separated metabolites are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns, allowing for their identification and quantification.

Protocol Outline:

  • Metabolite Extraction:

    • Quench cellular metabolism rapidly (e.g., with cold methanol).

    • Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC Separation:

    • Inject the extracted metabolites onto a liquid chromatography column (e.g., a reversed-phase or HILIC column).

    • Elute the metabolites using a gradient of mobile phases.

  • MS/MS Detection:

    • Introduce the eluting metabolites into the mass spectrometer.

    • Acquire data in both full scan mode (to detect all ions) and targeted MS/MS mode (to fragment specific ions for identification and quantification).

  • Data Analysis:

    • Process the raw data using specialized software to identify and quantify metabolites by comparing their retention times and mass spectra to a library of known standards.

    • Perform statistical analysis to identify significant metabolic changes between different experimental groups.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial respiration.

Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the sensitive measurement of changes in oxygen concentration. By sequentially injecting mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), key parameters of mitochondrial function can be determined[17][25][26][27][28].

Protocol Outline:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A) into the designated ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure baseline OCR, followed by OCR after the sequential injection of the mitochondrial stressors.

  • Data Analysis: The Seahorse XF software automatically calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

IDH1_Inhibition_Pathway cluster_TCA TCA Cycle cluster_Mutant_Pathway Mutant IDH1 Pathway cluster_Inhibition Inhibition cluster_Downstream Downstream Effects cluster_Restoration Restoration of Normal Function Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mut_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mut_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->Two_HG Epigenetic_Alterations Epigenetic Alterations Two_HG->Epigenetic_Alterations Alternaphenol_B2 This compound & Other IDH1 Inhibitors Alternaphenol_B2->mut_IDH1 Normal_Differentiation Normal Cell Differentiation Alternaphenol_B2->Normal_Differentiation Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Alterations->Blocked_Differentiation Tumor_Growth Tumor Growth Blocked_Differentiation->Tumor_Growth Reduced_Tumor_Growth Reduced Tumor Growth Normal_Differentiation->Reduced_Tumor_Growth

Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibition.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Metabolic_Assays Metabolic Assays cluster_Data_Analysis Data Analysis & Comparison start IDH1-mutant Cancer Cell Lines treatment Treatment with IDH1 Inhibitors (e.g., this compound) start->treatment assay1 2-HG Measurement (Enzymatic Assay / LC-MS) treatment->assay1 assay2 Metabolite Profiling (LC-MS/MS) treatment->assay2 assay3 Mitochondrial Respiration (Seahorse XF Assay) treatment->assay3 analysis Quantitative Analysis of Metabolic Changes assay1->analysis assay2->analysis assay3->analysis comparison Comparative Analysis of Inhibitor Efficacy analysis->comparison

Caption: A generalized experimental workflow for comparative metabolic analysis of IDH1 inhibitors.

Conclusion

The landscape of IDH1-targeted therapies is rapidly evolving. While established inhibitors like Ivosidenib have demonstrated clinical efficacy, the discovery of novel compounds such as this compound from natural sources highlights the continuing search for diverse and potent therapeutic agents[1][3]. This guide provides a foundational comparison of the metabolic effects of these inhibitors, emphasizing the importance of quantitative data and standardized experimental protocols. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and metabolic consequences of these promising cancer therapeutics.

References

Assessing the Preclinical Safety and Toxicity Profile of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rigorous preclinical evaluation of a novel therapeutic candidate's safety and toxicity is paramount to its successful translation into clinical trials. This guide provides a comparative overview of the preclinical safety and toxicity profile of a hypothetical novel compound, designated here as Alternaphenol B2. For comparative purposes, its profile is benchmarked against a standard comparator compound, "Comparator A," which represents a well-characterized molecule with a known safety profile in a similar therapeutic class. The data presented herein is illustrative and serves to model the comprehensive analysis required for new chemical entities.

Preclinical safety studies are designed to identify potential adverse effects of a new drug on vital organ systems before human exposure.[1][2] These studies are conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the thorough investigation of a drug's effects on the cardiovascular, respiratory, and central nervous systems.[1] The ultimate goal is to determine a safe starting dose for human trials and to identify potential risks.[3]

Comparative Toxicity Profile: this compound vs. Comparator A

The following tables summarize the key quantitative data from a battery of in vitro and in vivo preclinical toxicity studies.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeThis compound IC50 (µM)Comparator A IC50 (µM)
HepG2 (Human Liver)MTT75.3152.1
HEK293 (Human Kidney)Neutral Red Uptake112.8210.5
BEAS-2B (Human Lung)LDH Release> 200> 200

Table 2: Acute In Vivo Toxicity Data

SpeciesRoute of AdministrationThis compound LD50 (mg/kg)Comparator A LD50 (mg/kg)Key Observations
MouseOral> 2000> 2000No mortality or significant clinical signs of toxicity observed at the limit dose.
RatIntravenous150250At higher doses, signs of neurotoxicity (lethargy, ataxia) were observed for both compounds.

Table 3: Genotoxicity Assessment

AssayTest SystemThis compound ResultComparator A Result
Ames TestS. typhimurium (TA98, TA100)NegativeNegative
In Vitro Chromosomal AberrationCHO CellsNegativeNegative
In Vivo MicronucleusMouse Bone MarrowNegativeNegative

Table 4: Safety Pharmacology Core Battery

Organ SystemAssessmentThis compound Findings (at 10x projected human therapeutic dose)Comparator A Findings (at 10x projected human therapeutic dose)
Central Nervous SystemModified Irwin ScreenNo adverse effects on behavior, coordination, or reflexes.No adverse effects on behavior, coordination, or reflexes.
Cardiovascular SystemTelemetry in DogsNo significant effect on heart rate, blood pressure, or ECG intervals.Slight, transient increase in heart rate (<10%) within the first hour of dosing.
Respiratory SystemWhole-body Plethysmography in RatsNo significant effect on respiratory rate or tidal volume.No significant effect on respiratory rate or tidal volume.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical safety data.

In Vitro Cytotoxicity: MTT Assay
  • Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with a medium containing serial dilutions of this compound or Comparator A (0.1 to 200 µM) and incubated for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curve.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This study was conducted in accordance with OECD Guideline 425.

  • Animals: Healthy, young adult female Sprague-Dawley rats were used. The animals were fasted overnight prior to dosing.

  • Dosing: A starting dose of 175 mg/kg of this compound was administered to a single rat by oral gavage.

  • Observation: The animal was observed for mortality and clinical signs of toxicity for the first 4 hours post-dosing and then daily for 14 days. Body weight was recorded weekly.

  • Dose Adjustment: Depending on the outcome (survival or death), the dose for the next animal was adjusted up or down by a factor of 3.2. This sequential process continued until the stopping criteria were met.

  • LD50 Estimation: The LD50 was calculated using the maximum likelihood method.

Ames Test (Bacterial Reverse Mutation Assay)

This assay was performed to assess the mutagenic potential of this compound.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix), were used.

  • Exposure: The test compound, bacterial culture, and S9 mix (or buffer) were combined in molten top agar.

  • Plating: The mixture was poured onto minimal glucose agar plates and incubated at 37°C for 48 hours.

  • Scoring: The number of revertant colonies (his+ revertants) on each plate was counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.

Visualizations

Hypothetical Toxicity Pathway

The following diagram illustrates a hypothetical signaling pathway that could be involved in drug-induced cellular toxicity, leading to apoptosis.

Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Drug Receptor Receptor Drug->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Stress Signal Mitochondria Mitochondria ROS->Mitochondria Damage Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: A simplified diagram of a drug-induced apoptosis pathway.

Experimental Workflow for In Vivo Toxicity Study

The following flowchart outlines the key steps in a typical sub-chronic in vivo toxicity study.

In_Vivo_Workflow Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Dosing (e.g., 28 or 90 days) Randomization->Dosing Monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) Dosing->Monitoring Terminal_Sacrifice Terminal Sacrifice Dosing->Terminal_Sacrifice Monitoring->Dosing Interim_Sacrifice Interim Sacrifice (Optional) Monitoring->Interim_Sacrifice Necropsy Gross Necropsy Interim_Sacrifice->Necropsy Terminal_Sacrifice->Necropsy Sample_Collection Blood & Tissue Collection Necropsy->Sample_Collection Analysis Hematology, Clinical Chemistry, Histopathology Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for a sub-chronic in vivo toxicity assessment.

References

"benchmarking the pharmacokinetic properties of Alternaphenol B2 against other novel inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking Pharmacokinetic Properties of Novel Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic inhibitors is a cornerstone of modern pharmacology. Understanding the pharmacokinetic (PK) properties of these compounds is critical for predicting their efficacy and safety profiles. This guide provides a comparative analysis of the PK properties of representative novel inhibitors from three important classes: Poly (ADP-ribose) polymerase (PARP) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors, and Janus kinase (JAK) inhibitors.

Due to the absence of publicly available pharmacokinetic data for Alternaphenol B2, this guide serves as a framework for how such a compound could be benchmarked against other novel inhibitors. The selected compounds—olaparib, niraparib, zanubrutinib, evobrutinib, abrocitinib, and tofacitinib—are presented with their key PK parameters to facilitate a comparative understanding.

Data Presentation: Pharmacokinetic Properties of Novel Inhibitors

The following table summarizes the key pharmacokinetic parameters for a selection of novel inhibitors. These values are derived from human studies unless otherwise specified and are intended for comparative purposes.

ClassInhibitorHalf-life (t½) (hours)Cmax (ng/mL)Tmax (hours)Oral Bioavailability (%)Apparent Clearance (CL/F) (L/h)
PARP Inhibitors Olaparib~7-11[1]5400 (single 300 mg dose)[2]1.5[2]Tablet formulation has higher bioavailability than capsule[3]4.55[2]
Niraparib~35[4]842 (at C1D28, 300 mg)[5]3[4]Not specifiedNot specified
BTK Inhibitors Zanubrutinib~2-4[6][7]346 (single 160 mg dose)[8][9]2[7][8][9]~15 (estimated)[6]182[10]
Evobrutinib~2[11]Dose-proportional[11]~0.5[11]Increased by 49% with food[12]269[13]
JAK Inhibitors Abrocitinib~5[14]Not specified~1[15][16]~60[15][17][18]64.2[17][18]
Tofacitinib~3[19][20]Not specified~1[19][20]74[21]26.7[22]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are protocols for key in vitro and in vivo experiments.

In Vitro: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predefined threshold (e.g., ≥ 200 Ω·cm²) are used for the assay. The passive diffusion of a fluorescent marker like Lucifer Yellow can also be used to validate monolayer integrity.

  • Compound Incubation: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).

  • Sampling: Samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) at specific time points (e.g., up to 2 hours).

  • Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

In Vitro: Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).

Methodology:

  • Preparation: Human or animal liver microsomes are thawed and diluted in a buffer solution. The test compound is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to a rodent model (e.g., rats or mice).

Methodology:

  • Animal Dosing: The test compound is administered to a cohort of animals via the desired route (e.g., oral gavage for oral administration or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Serial bleeding from a single animal or terminal bleeding from different animals at each time point can be employed.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using non-compartmental analysis.

Mandatory Visualization

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation. Many novel inhibitors, such as abrocitinib and tofacitinib, target components of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Caption: Overview of the JAK-STAT signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Alternaphenol B2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Alternaphenol B2, a compound that requires careful management due to its potential hazards. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Key Safety and Hazard Information

This compound presents several hazards that necessitate stringent safety protocols during handling and disposal. It is crucial to be aware of the following:

  • Health Hazards: Harmful if swallowed or in contact with skin. It can cause severe skin burns, eye damage, and may provoke an allergic skin reaction.[1] Inhalation may lead to respiratory irritation.[1]

  • Environmental Hazards: The compound is toxic to aquatic life, with long-lasting effects.[1][2] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.

  • Eye and Face Protection: Use eye and face protection, such as safety goggles and a face shield.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Weight 270.24 g/mol PubChem[3]
Melting Point 88 - 89 °C (190 - 192 °F)SDS
Boiling Point 255 °C (491 °F)SDS
Partition Coefficient log Pow: 3.6 (22 °C)SDS

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified safety officer.

2. Waste Accumulation:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in the designated, properly labeled, and sealed container.
  • The container must be in good condition and compatible with the chemical.[4]
  • Keep the waste container closed at all times except when adding waste.[4]
  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.
  • If the spill is manageable, contain it using appropriate absorbent materials.
  • Collect the spilled material and contaminated absorbents and place them in the designated hazardous waste container.
  • For large or unmanageable spills, evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department.[4]

4. Final Disposal:

  • When the waste container is 90% full, complete a chemical waste pickup form as required by your institution.[4]
  • Arrange for a licensed hazardous waste disposal company or your institution's EH&S department to collect the waste.
  • Dispose of contents and the container to an approved waste disposal plant.[1][2]

5. Documentation:

  • Maintain a log of the accumulated this compound waste, including the amount and date of accumulation.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AlternaphenolB2_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled 'Hazardous Waste' Container ppe->segregate spill_check Spill Occurred? segregate->spill_check contain_spill Contain and Clean Spill with Absorbent Material spill_check->contain_spill Yes store Store Waste Container in Satellite Accumulation Area spill_check->store No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->store full_check Container >90% Full? store->full_check full_check->store No request_pickup Request Waste Pickup from EH&S or Licensed Contractor full_check->request_pickup Yes end End: Proper Disposal by Approved Facility request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.